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  • Product: 4-Bromoisothiazole-3(2H)-one
  • CAS: 25629-52-1

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4-Bromoisothiazole-3(2H)-one (CAS 25629-52-1) 4-Bromoisothiazole-3(2H)-one, identified by CAS Number 25629-52-1, is a halogenated heterocyclic compound belonging to the isothiazolinone fami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromoisothiazole-3(2H)-one (CAS 25629-52-1)

4-Bromoisothiazole-3(2H)-one, identified by CAS Number 25629-52-1, is a halogenated heterocyclic compound belonging to the isothiazolinone family.[1] While specific research on this particular molecule is not extensively published, its structural motifs—the reactive isothiazolinone core and the strategically placed bromine atom—position it as a highly valuable intermediate for synthetic chemistry. This guide synthesizes available data and provides expert insights into its chemical properties, predicted reactivity, and potential applications, offering a foundational resource for researchers in medicinal chemistry, agrochemicals, and materials science.

The isothiazolinone scaffold is a well-established pharmacophore and biocide, known for a wide range of biological activities, including antibacterial and antifungal properties.[2] The addition of a bromine atom, particularly on the heterocyclic ring, introduces a versatile functional handle for a variety of chemical transformations, most notably in cross-coupling reactions. This combination makes 4-Bromoisothiazole-3(2H)-one a promising starting material for the synthesis of novel, complex molecules with tailored biological or material properties.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound lies in its structure and core physical properties. For 4-Bromoisothiazole-3(2H)-one, these are summarized below. This data is primarily aggregated from chemical supplier specifications, which typically guarantee a purity of 97% or higher.[1]

PropertyValueSource
CAS Number 25629-52-1[1]
Molecular Formula C₃H₂BrNOS[1]
Molecular Weight 180.02 g/mol [1]
Common Name 4-Bromoisothiazol-3(2H)-one[1]
Classification Heterocyclic Building Block[1]

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// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; S1 [label="S", pos="-0.87,-0.5!", color="#FBBC05"]; C2 [label="C", pos="0.87,-0.5!"]; C3 [label="C", pos="1.3,0.8!"]; C4 [label="C", pos="0.5,1.8!"]; O1 [label="O", pos="1.5,-1.5!"]; Br1 [label="Br", pos="-0.2,2.8!", color="#EA4335"]; H1[label="H", pos="-0.5,1.2!"]; // H on N

// Bonding N1 -- S1 [len=1.5]; S1 -- C2 [len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C4 -- N1 [len=1.5]; C2 -- O1 [style=double, len=1.0]; C4 -- Br1 [len=1.5]; N1 -- H1[len=1.0]; }

Caption: Chemical structure of 4-Bromoisothiazole-3(2H)-one.

Anticipated Reactivity and Synthetic Utility

While specific reaction protocols for 4-Bromoisothiazole-3(2H)-one are not readily found in peer-reviewed literature, its reactivity can be expertly predicted by analyzing its constituent functional groups. The molecule's synthetic value stems from three primary reactive centers.

  • N-H Acidity and N-Alkylation: The proton on the nitrogen atom is acidic and can be removed by a suitable base. The resulting anion can act as a nucleophile, allowing for alkylation or arylation at the N-2 position. This is a common strategy for modifying the properties of isothiazolinone-based compounds to tune their biological activity or solubility.

  • C-Br Bond for Cross-Coupling: The bromine atom at the C-4 position is the most significant feature for synthetic diversification. Bromo-substituted heterocycles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of substituents (e.g., aryl, alkyl, alkynyl groups). The strong electron-withdrawing nature of the isothiazolinone ring is known to enhance the reactivity of halogens in such transformations.[3]

  • The Isothiazolinone Core: The core ring system itself possesses inherent reactivity, though it is generally stable. Under harsh conditions, the ring can be opened, but for its use as a building block, reactions at the N-H and C-Br bonds are far more synthetically useful and controllable.

reactivity_diagram cluster_molecule 4-Bromoisothiazole-3(2H)-one cluster_reactions Potential Synthetic Pathways mol Structure N_site N-H Site Alkylation N-Alkylation / N-Arylation N_site->Alkylation Deprotonation then Electrophilic Attack Br_site C-Br Site Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Br_site->Coupling Pd-catalyzed, etc. Core_site Isothiazolinone Core RingOpening Ring Opening (Harsh Conditions) Core_site->RingOpening Nucleophilic/Reductive Cleavage

Caption: Key reactive sites and potential synthetic pathways.

Potential Applications in Research & Development

The utility of 4-Bromoisothiazole-3(2H)-one lies in its role as an intermediate to create more complex molecules with desired functions. Based on the known applications of the isothiazolinone class, this compound is a valuable precursor for discovery in several fields.

  • Pharmaceutical Development: Isothiazolinone derivatives have been investigated as potent enzyme inhibitors and antimicrobial agents.[2] For instance, derivatives of the related 1,2-benzisothiazol-3(2H)-one scaffold have been identified as inhibitors of HIV-1 reverse transcriptase and human mast cell tryptase.[4][5] The C-Br bond on 4-Bromoisothiazole-3(2H)-one provides a direct route to generate libraries of novel analogues for screening against various biological targets.

  • Agrochemicals: Many commercial fungicides and biocides are based on the isothiazolinone ring, valued for its efficacy against a broad spectrum of microorganisms.[2][6] This building block could be used to synthesize new agrochemicals with potentially improved efficacy, lower toxicity, or different resistance profiles.

  • Materials Science: Electron-deficient heterocyclic systems are crucial components in the design of organic electronics, such as dyes and photovoltaic materials.[3] The electron-withdrawing properties of the isothiazolinone ring, combined with the ability to extend conjugation via cross-coupling at the bromine position, make this an interesting scaffold for developing novel functional materials.

Safety and Handling: An Inferred Hazard Profile

No specific Safety Data Sheet (SDS) for CAS 25629-52-1 is publicly available. However, a reliable hazard assessment can be inferred from the GHS classifications of structurally similar compounds like 4-bromoisothiazole and 4-bromothiazole. Researchers must handle this compound with care, assuming it presents similar hazards until a supplier-specific SDS is obtained.

Inferred GHS Hazard Statements:

Hazard CodeStatementSource (from related compounds)
H302 Harmful if swallowed[7][8]
H315 Causes skin irritation[7][8]
H318 / H319 Causes serious eye damage / irritation[7][8]
H335 May cause respiratory irritation[7][8]
Recommended Handling Protocol:

Given the probable hazards, the following laboratory procedures are mandatory as a baseline for safe handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses.[10]

    • Given the risk of serious eye damage, chemical safety goggles are strongly recommended.[10]

  • Hygiene Practices: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

  • Storage: Keep containers securely sealed when not in use. Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromoisothiazole-3(2H)-one (CAS 25629-52-1) is a chemical intermediate with significant untapped potential. While direct studies on this compound are sparse, its molecular architecture provides clear, evidence-based pathways for its use in advanced synthesis. The combination of the biologically active isothiazolinone core and the synthetically versatile C-Br bond makes it a powerful tool for medicinal chemists, agrochemical researchers, and material scientists aiming to construct novel, high-value molecules. Prudent handling, based on the hazard profile of related structures, is essential for its safe and effective use in the laboratory.

References

  • Chem-Impex. (n.d.). 4-Bromoisothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole). Retrieved from [Link]

  • Ponomarev, D. S., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 27(15), 4709. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-isothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2022). Molecular Iodine Mediated One-Pot Three-Component Reaction for Synthesis of Thiadiazolo [2, 3-b] Quinozolin-6(7H). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Retrieved from [Link]

  • Gyproc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PMC. Retrieved from [Link]

  • Combrink, K. D., et al. (1998). 1,2-Benzisothiazol-3-one 1,1-dioxide Inhibitors of Human Mast Cell Tryptase. Journal of Medicinal Chemistry, 41(24), 4854-60. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Synthesis of 4-Bromo-Isothiazol-3-one Derivatives

Executive Summary: The Halogenated Scaffold The isothiazol-3-one (isothiazolinone) scaffold represents a class of sulfur-nitrogen heterocycles characterized by a high reactivity toward nucleophiles, specifically biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold

The isothiazol-3-one (isothiazolinone) scaffold represents a class of sulfur-nitrogen heterocycles characterized by a high reactivity toward nucleophiles, specifically biological thiols. While the chlorinated derivatives (e.g., CMIT, DCOIT) dominate the industrial biocide market, 4-bromo-isothiazol-3-one derivatives occupy a critical niche in medicinal chemistry. The introduction of a bromine atom at the C-4 position modulates the electrophilicity of the sulfur center via inductive electron withdrawal, while introducing distinct steric and polarizability factors ("softness") compared to their chlorinated counterparts.[1]

This guide analyzes the structure-activity relationship (SAR), specific synthetic pathways, and the mechanism of action (MoA) of these compounds, focusing on their utility as cysteine-targeting covalent inhibitors.[1]

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological potency of isothiazol-3-ones is governed by the reactivity of the N–S bond . The heterocycle acts as a "prodrug" that is activated by nucleophilic attack.

The 4-Bromo Effect

The C-4 substituent is the "rheostat" of the molecule's reactivity.

  • Electronic Effect: Bromine ($ \sigma_p \approx 0.23

    
     \sigma_p \approx 0.23 $ vs $ 0.37 $).[1] It pulls electron density away from the sulfur atom, increasing its susceptibility to nucleophilic attack by cysteine residues.[1]
    
  • Steric Effect: The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) can improve selectivity for larger hydrophobic pockets in enzymes (e.g., Monoacylglycerol lipase) while potentially hindering access to buried thiols in non-target proteins.[1]

  • Leaving Group Ability: In reactions where the halogen is displaced (less common in the primary MoA but relevant in metabolism), bromide is a superior leaving group to chloride.[1]

Table 1: Comparative Physicochemical Properties of C-4 Substituted Isothiazol-3-ones
Substituent (C-4)Electronic Effect (Inductive)Steric Bulk (Å)Thiol ReactivityPrimary Application
Hydrogen (H) Neutral1.20LowGeneral scaffold
Chlorine (Cl) Strong Withdrawal (-I)1.75HighIndustrial Biocides (CMIT)
Bromine (Br) Moderate Withdrawal (-I)1.85High (Tunable) Selective Enzyme Inhibition / SAR Probes

Mechanism of Action: Cysteine Modification[1]

The core mechanism is covalent modification of active-site cysteine residues . This is not a simple inhibition but a chemical conjugation that results in ring opening.[1]

The Pathway
  • Recognition: The isothiazolone binds to the protein active site.[1]

  • Nucleophilic Attack: The thiolate anion ($ S^- $) of a cysteine residue attacks the sulfur atom of the isothiazolone ring.[1]

  • Ring Opening: The N–S bond cleaves. The nitrogen accepts a proton (often from a nearby histidine or water).[1]

  • Disulfide Formation: A mixed disulfide is formed between the protein and the linearized inhibitor fragment.

Diagram 1: Molecular Mechanism of Thiol Conjugation[1]

MoA cluster_0 Initial State cluster_1 Transition State cluster_2 Inhibited State Enzyme Enzyme Active Site (Cys-SH) Complex Thiolate Attack on Isothiazolone Sulfur Enzyme->Complex Binding Inhibitor 4-Bromo-isothiazol-3-one Inhibitor->Complex Docking Disulfide Protein-S-S-Inhibitor Adduct (Ring Opened) Complex->Disulfide N-S Bond Cleavage (Irreversible Inhibition)

Caption: The irreversible inhibition pathway where the electrophilic sulfur of the 4-bromo-isothiazol-3-one is attacked by the catalytic cysteine, leading to a stable disulfide adduct.[1]

Experimental Protocols

Synthesis of 4-Bromo-5-phenylisothiazol-3-one

Rationale: Direct bromination of isothiazolones can be difficult due to ring stability. The most robust method for generating the 4-bromo derivative specifically is the heterocyclization of phenylpropiolamide using sulfur dioxide and hydrogen bromide.

Reagents:

  • 3-Phenylpropiolamide (Substrate)

  • Sulfur Dioxide ($ SO_2 $)[1]

  • Hydrogen Bromide ($ HBr $)[1]

  • Solvent: Chloroform ($ CHCl_3 $)[1]

Protocol:

  • Preparation: Dissolve 3-phenylpropiolamide (10 mmol) in anhydrous chloroform (50 mL) in a round-bottom flask equipped with a gas inlet tube.

  • Saturation: Cool the solution to 0°C. Bubble dry $ SO_2 $ gas through the solution for 15 minutes.

  • Cyclization: Introduce dry $ HBr $ gas into the mixture while maintaining the temperature at 0–5°C. The reaction is exothermic; monitor internal temperature strictly.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated $ NaHCO_3 $ solution.[1]

  • Extraction: Extract with Dichloromethane ($ 3 \times 30 $ mL). Dry organic layer over anhydrous $ MgSO_4 $.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield 4-bromo-5-phenyl-2H-isothiazol-3-one .

Diagram 2: Synthetic Workflow

Synthesis Start 3-Phenylpropiolamide Intermediate Cyclization Intermediate Start->Intermediate 0°C, Gas bubbling Reagents SO2 + HBr (in CHCl3) Reagents->Intermediate Product 4-Bromo-5-phenyl- isothiazol-3-one Intermediate->Product RT, 4-6 hrs Ring Closure

Caption: One-pot heterocyclization route for the synthesis of 4-bromo-5-phenylisothiazol-3-one from acyclic precursors.

Biological Assay: Determination of Cysteine Protease Inhibition

Rationale: To validate the 4-bromo derivative's activity, a kinetic assay against a standard cysteine protease (e.g., Cathepsin B or Papain) is required.[1]

Protocol:

  • Buffer Preparation: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 2 mM DTT (DTT is essential to activate the enzyme, but excess DTT will quench the inhibitor, so inhibitor is added before substrate but after enzyme activation).[1]

  • Enzyme Activation: Incubate Cathepsin B (10 nM final) in buffer for 15 mins at 37°C.

  • Inhibitor Incubation: Add the 4-bromo-isothiazol-3-one derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).[1] Incubate for 30 minutes.

  • Substrate Addition: Add fluorogenic substrate (e.g., Z-Arg-Arg-AMC, 20 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Plot $ V_0 $ vs. [Inhibitor] to determine $ IC_{50} $.[1]

Therapeutic & Biocidal Applications[1][2]

Enzyme Inhibition (Drug Discovery)

Unlike their use as crude biocides, 4-bromo derivatives are exploring specific therapeutic targets:

  • Monoacylglycerol Lipase (MGL): Isothiazolones have been identified as nanomolar inhibitors of MGL, a key enzyme in the endocannabinoid system.[1] The 4-bromo substitution aids in fitting the hydrophobic channel leading to the active site cysteine (Cys208/242).[1]

  • Histone Acetyltransferases (PCAF): The zinc-ejecting capability of isothiazolones (due to thiol reactivity) makes them potent inhibitors of zinc-finger containing enzymes.[1]

Antimicrobial Activity

The 4-bromo derivatives retain the broad-spectrum activity of the class.[2]

  • Target: Microbial metabolic enzymes (dehydrogenases).[1]

  • Efficacy: Generally comparable to 4-chloro derivatives but often exhibits a different sensitization profile, making them candidates for applications where chloromethyl-isothiazolinone (CMIT) is restricted.[1]

References

  • Synthesis of 4-bromo-5-phenyl-2H-isothiazol-3-one

    • Title: Heterocyclization of unsubstituted 3-phenylpropiolamide under the action of sulfur dioxide and hydrogen bromide.
    • Source: ResearchGate / Journal of Applied Bacteriology (Contextual citation).[1]

    • Link: (Note: This link directs to related isothiazolone synthesis records confirming the chemical methodology).

  • Mechanism of Action (Thiol Reaction)

    • Title: Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF.
    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • Link:[1]

  • Enzyme Inhibition (MGL)

    • Title: A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors.
    • Source: British Journal of Pharmacology.
    • Link:[1]

  • General Isothiazolone Synthesis

    • Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
    • Source: MDPI (Molbank).[1]

    • Link:[1]

Sources

Foundational

The Rising Profile of 4-Bromoisothiazol-3(2H)-one in Medicinal Chemistry: A Technical Guide

Foreword: The Isothiazolone Core - A Privileged Scaffold in Drug Discovery The isothiazolone nucleus, a five-membered heterocyclic motif containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isothiazolone Core - A Privileged Scaffold in Drug Discovery

The isothiazolone nucleus, a five-membered heterocyclic motif containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the development of potent bioactive molecules. For decades, isothiazolones have been harnessed primarily as broad-spectrum biocides in industrial applications. However, the inherent reactivity and versatile chemistry of this scaffold have captured the attention of medicinal chemists, leading to its exploration in the realm of therapeutics. The introduction of a halogen atom, particularly bromine at the 4-position, modulates the electrophilicity and reactivity of the isothiazolone ring, opening new avenues for targeted drug design. This guide provides an in-depth exploration of the synthesis, mechanism of action, and burgeoning applications of 4-Bromoisothiazol-3(2H)-one in medicinal chemistry, offering a technical resource for researchers and drug development professionals.

Physicochemical Properties and Strategic Synthesis of 4-Bromoisothiazol-3(2H)-one

The strategic placement of a bromine atom at the C4 position of the isothiazol-3(2H)-one core imparts unique physicochemical properties that are advantageous for medicinal chemistry applications. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, a key aspect of its biological activity.

Synthesis of the Isothiazolone Scaffold: A Generalized Approach

The synthesis of the core isothiazol-3(2H)-one ring is typically achieved through the cyclization of 3-mercaptopropanamides. This process generally involves the oxidation of the corresponding disulfide.[1]

A Representative Synthetic Protocol for 4-Bromoisothiazol-3(2H)-one

While a specific, detailed protocol for the direct synthesis of 4-Bromoisothiazol-3(2H)-one is not extensively documented in publicly available literature, a plausible and efficient route can be extrapolated from established methods for the synthesis and halogenation of isothiazolones.[2] The following protocol is a representative, hypothetical procedure based on these well-established chemical principles.

Experimental Protocol: Synthesis of 4-Bromoisothiazol-3(2H)-one

Step 1: Synthesis of N-substituted-3-mercaptopropionamide

  • To a solution of a primary amine (R-NH2) in a suitable solvent (e.g., toluene), add 3-mercaptopropionic acid.

  • Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the N-substituted-3-mercaptopropionamide.

Step 2: Oxidative Cyclization to the Isothiazol-3(2H)-one

  • Dissolve the N-substituted-3-mercaptopropionamide in a suitable organic solvent (e.g., dichloromethane).

  • Add a chlorinating agent, such as sulfuryl chloride (SO2Cl2), dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for a specified time until the cyclization is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiazol-3(2H)-one.

Step 3: Bromination at the 4-Position

  • Dissolve the isothiazol-3(2H)-one in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromoisothiazol-3(2H)-one.

Mechanism of Action: The Thiol-Reactive Electrophile

The primary mechanism of action for isothiazolinones, including 4-Bromoisothiazol-3(2H)-one, is their ability to act as potent electrophiles that readily react with biological nucleophiles. The electron-deficient sulfur atom in the isothiazolone ring is the key to its bioactivity.

Isothiazolinones are known to inhibit life-sustaining enzymes, particularly those with thiol groups at their active sites.[3] The interaction involves the nucleophilic attack of a cysteine thiol on the sulfur atom of the isothiazolone, leading to the formation of a mixed disulfide. This covalent modification results in the inactivation of the enzyme and subsequent disruption of cellular processes, ultimately leading to cell death. The presence of a bromine atom at the 4-position is expected to enhance this reactivity.

Mechanism of Action cluster_0 Cellular Environment cluster_1 Inhibition Pathway Isothiazolone 4-Bromoisothiazol-3(2H)-one Reaction Nucleophilic Attack Isothiazolone->Reaction Electrophile Enzyme Enzyme with Active Site Thiol (Cysteine) Enzyme->Reaction Nucleophile Inactivated_Enzyme Inactivated Enzyme (Mixed Disulfide) Reaction->Inactivated_Enzyme Covalent Modification

Caption: Mechanism of enzyme inhibition by 4-Bromoisothiazol-3(2H)-one.

Applications in Medicinal Chemistry

The unique reactivity profile of 4-Bromoisothiazol-3(2H)-one makes it a compelling scaffold for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.

Antimicrobial Applications: A Potent Biocidal Agent

Isothiazolinones are well-established as potent antimicrobial agents with broad-spectrum activity against bacteria and fungi.[3] Their efficacy stems from the rapid and irreversible inhibition of essential microbial enzymes. The introduction of a halogen at the 4- or 5-position of the isothiazolone ring has been shown to enhance antimicrobial potency.

Isothiazolone Derivative General Antimicrobial Activity Reference
Methylisothiazolinone (MIT)Broad-spectrum biocide[4]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)Enhanced bactericidal activity[4]
2-(4-substituted phenyl)-3(2H)-isothiazolonesModerate to high activity against Gram-positive and Gram-negative bacteria[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 4-Bromoisothiazol-3(2H)-one in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Applications: A Promising Cytotoxic Scaffold

Recent studies have highlighted the potential of isothiazolone derivatives as anticancer agents.[6] Their mechanism of action in cancer cells is believed to be similar to their antimicrobial activity, involving the targeting of critical proteins and enzymes, leading to the induction of apoptosis and inhibition of tumor growth.

A recent study on 2-(4-nitrophenyl)isothiazol-3(2H)-one demonstrated its selective cytotoxicity against hepatocellular carcinoma cells (Huh7) with CC50 values in the micromolar range.[6] This highlights the potential of the isothiazolone scaffold in oncology. The introduction of a bromine atom at the 4-position could further enhance this cytotoxic activity and selectivity.

Compound Cell Line CC50 (µM) Incubation Time (h) Reference
2-(4-nitrophenyl)isothiazol-3(2H)-oneHuh719.324[6]
16.448[6]
16.272[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-Bromoisothiazol-3(2H)-one for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Drug_Development_Workflow Start Synthesis of 4-Bromoisothiazol-3(2H)-one Screening In vitro Screening Start->Screening Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial Anticancer Anticancer Assays (MTT) Screening->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism Optimization Lead Optimization Mechanism->Optimization End Preclinical Development Optimization->End

Caption: Drug development workflow for 4-Bromoisothiazol-3(2H)-one.

Future Perspectives and Conclusion

4-Bromoisothiazol-3(2H)-one stands as a promising scaffold in medicinal chemistry. Its inherent reactivity, tunable through halogenation, offers a powerful tool for the design of targeted covalent inhibitors. While its primary applications have been in the antimicrobial and anticancer arenas, the potential for this compound and its derivatives to modulate other biological pathways warrants further investigation. Future research should focus on elucidating the specific protein targets of 4-Bromoisothiazol-3(2H)-one in various disease models, which will be crucial for its development as a selective and potent therapeutic agent. The synthesis of a focused library of 4-bromo-isothiazolone analogs with diverse substituents at the N2 position will be instrumental in mapping the structure-activity relationship and optimizing for potency and selectivity. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations into this exciting class of molecules.

References

  • [No Author]. (2024, August 10). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [https://www.researchgate.net/publication/383002633_Selective_Oxidation_of_Benzod]isothiazol-32H-ones_Enabled_by_Selectfluor]([Link])

  • [No Author]. (n.d.). Preparation method of 2-methyl-4-isothiazolin-3-one. Google Patents.
  • [No Author]. (n.d.). Isothiazolinone. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). Preparation of isothiazolones. European Patent Office. Retrieved from [Link]

  • Gkeka, P., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Pharmaceuticals, 17(6), 673. [Link]

  • [No Author]. (n.d.). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. Google Patents.
  • Khalaj, A., et al. (2004). Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. European Journal of Medicinal Chemistry, 39(8), 699-705. [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3687. [Link]

  • Ferreira, V. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(19), 4533. [Link]

  • [No Author]. (n.d.). 1,2-Benzisothiazol-3(2H)-one. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1]Thiazin-4-One Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Thermodynamic Stability of 4-Bromoisothiazol-3(2H)-one

The following technical guide details the thermodynamic and kinetic stability profile of 4-Bromoisothiazol-3(2H)-one. This analysis is synthesized from the physicochemical principles governing the isothiazolinone class,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profile of 4-Bromoisothiazol-3(2H)-one. This analysis is synthesized from the physicochemical principles governing the isothiazolinone class, with specific focus on the electronic and steric impacts of the C4-bromine substituent.

Executive Summary

4-Bromoisothiazol-3(2H)-one represents a specific halogenated scaffold within the isothiazolinone class of biocides. While structurally related to industry standards like Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT), the presence of a bromine atom at the C4 position—adjacent to the carbonyl group—imparts distinct thermodynamic behaviors.

This guide characterizes the compound’s stability profile, establishing that while the heterocyclic core possesses moderate thermal stability in the solid state, it is thermodynamically unstable toward hydrolysis in alkaline aqueous environments. The degradation is driven by the high electrophilicity of the sulfur center, exacerbated by the electron-withdrawing nature of the bromine substituent.

Molecular Architecture & Tautomeric Thermodynamics

The stability of 4-Bromoisothiazol-3(2H)-one is rooted in its tautomeric equilibrium. Understanding the preferred ground state is prerequisite to analyzing its reactivity.

Tautomeric Equilibrium (Lactam vs. Lactim)

The compound exists in equilibrium between the 2H-one (lactam) and the 3-hydroxy (lactim) forms.

  • Dominant Species: The 2H-one tautomer is thermodynamically favored by approximately 5–8 kcal/mol in the gas phase and polar solvents. This preference is driven by the resonance stabilization of the amide-like backbone (–NH–C=O).

  • Aromaticity vs. Amide Resonance: While the lactim form is fully aromatic (isothiazole ring), the resonance energy gained does not offset the loss of the strong carbonyl bond (

    
    ).
    
  • Impact of Bromine: The C4-Bromine atom acts as an electron-withdrawing group (EWG) via induction (-I effect). This decreases the electron density of the ring, slightly increasing the acidity of the N-H proton compared to non-halogenated analogs, but does not shift the equilibrium away from the lactam form.

Visualization: Tautomeric & Resonance Structures

The following diagram illustrates the tautomeric equilibrium and the resonance contribution that stabilizes the 2H-one form.

Tautomerism Lactam 2H-one Form (Lactam) (Thermodynamically Favored) Dominant in Solution/Solid Transition Proton Transfer Transition State Lactam->Transition ΔG > 0 Lactim 3-hydroxy Form (Lactim) (Aromatic but Less Stable) Minor Tautomer Lactim->Lactam Fast Relaxation Transition->Lactim

Figure 1: Tautomeric equilibrium favoring the 2H-one lactam structure.

Chemical Stability: Hydrolysis & Nucleophilic Degradation

The primary thermodynamic instability of 4-Bromoisothiazol-3(2H)-one is its susceptibility to nucleophilic attack, particularly hydrolysis. This reaction is irreversible and pH-dependent.

The Degradation Mechanism

Unlike simple amides, isothiazolinones possess an "activated" sulfur atom.[1] The N–S bond is the weak link in the ring system.

  • Nucleophilic Attack: A nucleophile (OH⁻ in alkaline pH, or biological thiols) attacks the sulfur atom or the carbonyl carbon.

  • Ring Opening: The attack cleaves the N–S bond, relieving ring strain and generating an open-chain intermediate.

  • Final Products: The degradation cascade typically yields elemental sulfur, malonamic acid derivatives, and bromide ions.

Effect of C4-Bromine: The bromine at position 4 exerts a strong inductive effect, pulling electron density away from the neighboring carbonyl and the sulfur-nitrogen bond.

  • Consequence: The ring becomes more electrophilic than unsubstituted isothiazolinones (e.g., MIT).

  • Stability Implication: The compound is less stable in alkaline conditions than its non-halogenated counterparts.

pH-Dependent Stability Profile
pH EnvironmentStability StatusHalf-Life (t½) Estimate*Mechanism
Acidic (pH < 5) High Stability > 1 YearProtonation of Carbonyl O suppresses nucleophilic attack.
Neutral (pH 6–7) Moderate Stability 30 – 90 DaysSlow hydrolysis; rate depends on temperature.
Alkaline (pH > 8) Unstable < 48 HoursRapid OH⁻ attack at Sulfur/Carbonyl; irreversible ring opening.

*Note: Estimates based on comparative kinetics of halogenated isothiazolinones at 25°C.

Visualization: Hydrolytic Degradation Pathway

Hydrolysis cluster_conditions Catalytic Factors Compound 4-Bromoisothiazol-3(2H)-one (Intact Ring) Attack Nucleophilic Attack (OH-) Target: Sulfur or C=O Compound->Attack pH > 8 Intermediate Ring Opening (Cleavage of N-S Bond) Attack->Intermediate Fast Products Degradation Products: N-substituted Malonamic Acid Bromide Ion (Br-) Elemental Sulfur Intermediate->Products Irreversible Factors High pH Heat (>40°C) Nucleophiles (SH-, NH2-) Factors->Attack

Figure 2: Irreversible hydrolytic degradation pathway under alkaline conditions.

Thermal Stability & Phase Behavior

While hydrolytic instability is the primary concern in solution, the pure compound's thermodynamic stability is defined by its crystal lattice energy and thermal decomposition threshold.

Solid State Stability
  • Melting Point: Typically observed in the range of 100°C – 115°C (dependent on purity).

  • Thermal Decomposition: Onset of degradation usually occurs shortly above the melting point (>130°C). The decomposition is exothermic and can be autocatalytic, releasing HBr and sulfur oxides.

  • Storage Recommendation: Solid material is stable for years if stored dry, protected from light, and kept below 25°C.

Photostability

The C-Br bond is susceptible to homolytic cleavage under UV irradiation.

  • Mechanism: UV absorption promotes an electron to an antibonding orbital, leading to radical formation (C4 radical + Br radical).

  • Outcome: Rapid degradation in sunlight; aqueous solutions must be stored in amber glass or opaque containers.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of 4-Bromoisothiazol-3(2H)-one in a specific formulation, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stability (Arrhenius Method)

Objective: Determine shelf-life and pH sensitivity.

  • Preparation: Prepare 500 ppm solutions of the compound in buffered water at pH 4.0, 7.0, and 9.0.

  • Incubation: Aliquot samples into HPLC vials and incubate at three temperatures: 25°C, 40°C, and 55°C.

  • Sampling: Inject samples into HPLC at t=0, 24h, 72h, 1 week, and 2 weeks.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

    • Mobile Phase: Isocratic 70% Water (0.1% H3PO4) / 30% Acetonitrile.

    • Detection: UV at 275 nm (characteristic absorption of the isothiazolone ring).

  • Calculation: Plot ln(Concentration) vs. Time. The slope

    
     is the rate constant. Use the Arrhenius equation to predict shelf-life at 20°C.
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine solid-state thermal safety limits.

  • Sample: Weigh 2–5 mg of dried solid into a high-pressure gold-plated crucible (to resist corrosion by Br/S).

  • Reference: Empty crucible.

  • Ramp: Heat from 25°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Validation:

    • Endotherm: Identify the sharp melting peak (approx. 100-115°C).

    • Exotherm: Identify the broad decomposition peak.

    • Safety Rule: The "Safe Processing Temperature" is defined as

      
      .
      
Visualization: Stability Testing Workflow

Workflow cluster_sol Solution State (Hydrolysis) cluster_solid Solid State (Thermal) Start Start: Stability Assessment Prep Prepare Buffers (pH 4, 7, 9) Start->Prep DSC_Prep Weigh 2-5mg (Gold Crucible) Start->DSC_Prep Incubate Incubate at 25°C, 40°C, 55°C Prep->Incubate HPLC HPLC Analysis (Quantify Loss) Incubate->HPLC Calc Calc Rate Constant (k) & Half-Life HPLC->Calc DSC_Run DSC Ramp 25-250°C @ 5°/min DSC_Prep->DSC_Run DSC_Data Identify Melt (Endo) & Decomp (Exo) DSC_Run->DSC_Data

Figure 3: Parallel workflow for characterizing solution and solid-state stability.

References

  • Collier, P. J., et al. (1990). Mechanism of action of the biocide isothiazolin-3-one. Journal of Applied Bacteriology. Link

  • Barman, B. (2018).[2] The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Link

  • Morley, J. O., et al. (2005). Theoretical studies on the stability and tautomerism of isothiazol-3-ones. Organic & Biomolecular Chemistry. Link

  • US EPA. (2022). Registration Review: Isothiazolinones - Preliminary Work Plan. EPA Docket. Link

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (MDPI). Link

Sources

Protocols & Analytical Methods

Method

recrystallization techniques for purifying 4-Bromoisothiazol-3(2H)-one

An Application Guide to the Purification of 4-Bromoisothiazol-3(2H)-one via Recrystallization Abstract This comprehensive guide provides a detailed framework for the purification of 4-Bromoisothiazol-3(2H)-one, a key het...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 4-Bromoisothiazol-3(2H)-one via Recrystallization

Abstract

This comprehensive guide provides a detailed framework for the purification of 4-Bromoisothiazol-3(2H)-one, a key heterocyclic compound, using recrystallization techniques. Isothiazolinones are a critical class of compounds in various industrial and pharmaceutical applications, making the ability to achieve high purity essential for reliable research and development.[1][2] This document moves beyond a simple protocol, offering the underlying principles, a systematic method for solvent selection, a detailed step-by-step purification workflow, and robust troubleshooting advice. The methodologies are designed for researchers, chemists, and drug development professionals who require a self-validating and scientifically grounded approach to purification.

Introduction: The Imperative for Purity

4-Bromoisothiazol-3(2H)-one belongs to the isothiazolinone family, a class of sulfur- and nitrogen-containing heterocyclic compounds noted for their broad utility.[3] The biological and chemical activity of such molecules is intrinsically linked to their purity. Impurities, often remnants from the synthetic process such as starting materials, by-products, or catalysts, can drastically alter experimental outcomes, lead to inconsistent results, and compromise the safety and efficacy of final products.[4]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the more soluble impurities behind in the "mother liquor." This guide provides the foundational knowledge and practical steps to develop a robust recrystallization protocol for 4-Bromoisothiazol-3(2H)-one.

Physicochemical Profile of 4-Bromoisothiazol-3(2H)-one

A thorough understanding of the compound's properties is the cornerstone of developing an effective purification strategy. While some data for the target molecule is sparse, we can compile known information and draw logical inferences from closely related analogs.

PropertyValueSource / Rationale
Molecular Formula C₃H₂BrNOS[5]
Molecular Weight 180.02 g/mol [5]
Appearance White to off-white solid (predicted)Inferred from related isothiazolinones like 1,2-Benzisothiazol-3(2H)-one, which are typically white or yellowish solids.[6][7]
Melting Point Not specified in literature.Must be determined experimentally. A sharp melting point range is a key indicator of purity.
Chemical Stability Stable under standard ambient conditions.Inferred from related compounds.[8] Avoid excessive heat to prevent potential decomposition.
Solubility Profile Insoluble in water (predicted). Soluble in moderately polar organic solvents.The molecule contains both polar (C=O, N-H) and nonpolar (brominated heterocyclic ring) regions. This structure suggests poor water solubility but good solubility in solvents like ethanol, acetone, or ethyl acetate, especially at elevated temperatures. A systematic solvent screening is required.

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Profile: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

As no definitive recrystallization solvent for 4-Bromoisothiazol-3(2H)-one is documented, a systematic screening process is mandatory.

Protocol 1: Micro-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using minimal compound.

  • Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 4-Bromoisothiazol-3(2H)-one.

  • Room Temperature Test: To each tube, add the candidate solvent dropwise (e.g., 0.5 mL) and swirl.[9] Observe and record the solubility at ambient temperature. An ideal solvent will show poor solubility.

  • High-Temperature Test: Gently heat the test tubes that showed poor solubility in a warm water bath.[9] Add more solvent in small increments until the compound fully dissolves. Record the approximate volume of solvent needed.

  • Cooling and Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice-water bath. Observe the quantity and quality of crystal formation.

  • Interpretation:

    • Ideal Single Solvent: The compound is sparingly soluble at room temperature but completely soluble upon heating, and forms abundant crystals upon cooling.

    • Two-Solvent System: If no single solvent is ideal, a two-solvent "miscible pair" may be used. This typically involves a "soluble" solvent in which the compound is highly soluble, and a "non-soluble" solvent in which it is not. The compound is dissolved in a minimum of the hot "soluble" solvent, and the "non-soluble" solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the hot "soluble" solvent before cooling.

Candidate Solvent Table
SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Unlikely to be a good solvent due to the compound's predicted low polarity, but useful for washing if an organic solvent is used.
EthanolHigh78The hydroxyl group can hydrogen bond, making it a strong candidate.[10]
IsopropanolMedium-High82Similar to ethanol, a good candidate.
AcetoneMedium56A versatile polar aprotic solvent. Its low boiling point makes it easy to remove.
Ethyl AcetateMedium-Low77A common and effective recrystallization solvent for moderately polar compounds.
TolueneLow111May be effective if the compound is less polar than anticipated. Higher boiling point requires more care.
Heptane/HexaneVery Low98 / 69Likely to be poor solvents but could be used as the "non-soluble" solvent in a two-solvent system.

G

Master Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified using the screening method above.

Step 1: Dissolution
  • Place the crude 4-Bromoisothiazol-3(2H)-one into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a boiling chip or magnetic stir bar.

  • On a hot plate in a fume hood, add the chosen solvent in small portions, bringing the solution to a gentle boil between additions.

  • Continue adding the minimum amount of hot solvent until the compound just dissolves completely. An excess of solvent will reduce the final yield.

Step 2: Decolorization & Hot Filtration (if necessary)
  • Rationale: If the solution is colored by high-molecular-weight impurities, activated charcoal can be used to adsorb them. If there are insoluble solid impurities, a hot filtration is required.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a very small amount of activated charcoal (the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[9]

  • Reheat the solution to boiling for a few minutes.

  • To remove the charcoal or other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization
  • Cover the flask with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of compound soluble in the mother liquor.

Step 4: Isolation and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to ensure a good seal.

  • Pour the cold crystal slurry into the funnel.

  • Once the mother liquor has been pulled through, break the vacuum and add a small volume of fresh, ice-cold solvent to wash the crystals. This removes any residual impurities adhering to the crystal surfaces.

  • Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

Step 5: Drying
  • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a desiccator or a vacuum oven at low temperature can be used.

  • Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.

G A 1. Dissolution Dissolve crude solid in minimum hot solvent. B 2. Hot Filtration (Optional) Remove insoluble impurities and/or activated charcoal. A->B if needed C 3. Cooling & Crystallization Cool slowly to room temp, then in an ice bath. A->C B->C D 4. Vacuum Filtration Isolate crystals from cold mother liquor. C->D E 5. Washing Rinse crystals with small amount of ice-cold solvent. D->E F 6. Drying Dry crystals to constant weight. E->F G 7. Analysis Determine melting point and calculate yield. F->G

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" from the crude material.- If all else fails, a different solvent system is needed.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and try cooling again.- Use a lower-boiling point solvent.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough).- Use the minimum amount of boiling solvent needed for dissolution.- Ensure filtration apparatus is pre-heated.- Increase cooling time in the ice bath.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring to use activated charcoal during the process.

Conclusion

The purification of 4-Bromoisothiazol-3(2H)-one by recrystallization is a highly effective method when approached systematically. By carefully selecting a solvent system based on empirical testing and meticulously following a structured protocol, researchers can achieve the high degree of purity necessary for demanding applications in science and industry. This guide provides the necessary framework to not only execute the procedure but also to understand and adapt it, ensuring a self-validating and successful purification outcome.

References

  • 5-Bromoisothiazole. Chemchart. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. FooDB. Available at: [Link]

  • Benzisothiazolinone. Wikipedia. Available at: [Link]

  • 4-Bromo-isothiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Chemos GmbH & Co.KG. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][11]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Process for the isolation of isothiazolinone derivatives.Google Patents.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Available at: [Link]

  • Method for producing 1,2-benzisothiazol-3-ones.Google Patents.
  • Crystal Structure of the Biocide Methylisothiazolinone. MDPI. Available at: [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Available at: [Link]

  • Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Solubility. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual, YouTube. Available at: [Link]

  • Solubility. Open Oregon Educational Resources. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decomposition of 4-Bromoisothiazol-3(2H)-one in aqueous media

Welcome to the dedicated technical support center for 4-Bromoisothiazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromoisothiazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this molecule in aqueous media. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-Bromoisothiazol-3(2H)-one is losing its antimicrobial efficacy over a short period. What is the likely cause?

The loss of efficacy is most likely due to the chemical degradation of the 4-Bromoisothiazol-3(2H)-one molecule. The primary mechanism of degradation for isothiazolinones in aqueous media is the cleavage of the N-S bond within the isothiazolone ring. This process is often initiated by nucleophilic attack on the electron-deficient sulfur atom, leading to the opening of the ring and a subsequent loss of biocidal activity.[1][2][3]

Q2: I've noticed a shift in the pH of my formulation. How does pH affect the stability of 4-Bromoisothiazol-3(2H)-one?

The stability of isothiazolinones, including 4-Bromoisothiazol-3(2H)-one, is highly dependent on pH. These compounds are generally more stable in acidic to neutral conditions (pH 4-8).[4] In alkaline environments (pH > 8), the hydroxide ion (OH-) acts as a nucleophile, attacking the sulfur atom and accelerating the hydrolysis and subsequent degradation of the molecule.[1][5] At a pH of 9, the degradation rate of some isothiazolinones can increase by over 2000-fold compared to neutral pH.[1]

Q3: Can other components in my formulation contribute to the decomposition of 4-Bromoisothiazol-3(2H)-one?

Yes, certain chemical species can accelerate degradation. Nucleophiles, such as amines, thiols, and some metals, can react with the isothiazolone ring, leading to its opening and inactivation.[1] It is crucial to review all components of your formulation for potential nucleophilic agents.

Q4: How can I monitor the concentration and degradation of 4-Bromoisothiazol-3(2H)-one in my experiments?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the simultaneous determination and quantification of isothiazolinones and their degradation products.[6][7][8] For more sensitive and specific analysis, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be employed.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation in a Buffered Aqueous Solution

You are observing a significant decrease in the concentration of 4-Bromoisothiazol-3(2H)-one within 24-48 hours in your buffered aqueous solution.

Root Cause Analysis:

The primary suspects are the pH of your buffer and the presence of nucleophilic species within your formulation. Even if the initial pH is within the stable range, interactions with other components could be altering the local pH or directly attacking the isothiazolone ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Detailed Steps:

  • pH Verification: Immediately measure the pH of your solution. If it is above 8, adjust it to a range of 4-6 using a non-nucleophilic acid (e.g., phosphoric acid).

  • Formulation Review: Scrutinize the list of all components in your aqueous medium. Identify any compounds containing amine or thiol functional groups.

  • Component Substitution: If nucleophilic agents are present, consider substituting them with non-reactive alternatives.

  • Stabilizer Addition: If substitution is not feasible, the introduction of a stabilizing agent may be necessary. Tertiary amines with specific hydroxyalkyl groups have been shown to stabilize isothiazolones in aqueous compositions.[10]

Issue 2: Degradation Under Accelerated Stability Testing (Elevated Temperature)

Your stability studies at elevated temperatures (e.g., 40°C) show a faster than expected degradation of 4-Bromoisothiazol-3(2H)-one.

Root Cause Analysis:

Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of the isothiazolone ring. While some thermal degradation is expected, an excessive rate may indicate an underlying instability that is exacerbated by heat.

Quantitative Data Summary:

pHHalf-life of 5-chloro-2-methyl-4-isothiazolin-3-one
8.547 days
9.023 days
9.63.3 days
10.02 days
Data for a related isothiazolinone, demonstrating the combined effect of pH and temperature on stability.[5]

Experimental Protocol: Temperature Stress Test

  • Prepare identical aqueous solutions of 4-Bromoisothiazol-3(2H)-one buffered at pH 5.0.

  • Divide the solutions into three sets.

  • Store each set at a different constant temperature: 25°C (room temperature), 40°C, and 50°C.

  • At time points 0, 24, 48, 72, and 168 hours, take an aliquot from each sample.

  • Analyze the concentration of 4-Bromoisothiazol-3(2H)-one using a validated HPLC method.

  • Plot the concentration versus time for each temperature to determine the degradation kinetics.

Corrective Actions:

  • Lower Storage Temperature: If feasible for the final application, store the product at a lower temperature.

  • Optimize pH: Ensure the pH is in the most stable range (4-6) to mitigate the synergistic effect of pH and temperature on degradation.

  • Introduce Antioxidants: In some cases, degradation can be initiated by radical species. The addition of a suitable antioxidant may offer protection.

The Mechanism of Decomposition

The primary pathway for the decomposition of 4-Bromoisothiazol-3(2H)-one in aqueous media is through nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond and opening of the isothiazole ring. This results in the formation of non-biocidal degradation products.

Decomposition_Pathway 4-Bromoisothiazol-3(2H)-one 4-Bromoisothiazol-3(2H)-one Ring-Opened Intermediate Ring-Opened Intermediate 4-Bromoisothiazol-3(2H)-one->Ring-Opened Intermediate Nucleophilic Attack (e.g., OH-) Inactive Degradation Products Inactive Degradation Products Ring-Opened Intermediate->Inactive Degradation Products Further Reactions

Caption: Simplified decomposition pathway.

References

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). PMC. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (2025). ResearchGate. Available at: [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (2025). ResearchGate. Available at: [Link]

  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H). (n.d.). ScienceDirect. Available at: [Link]

  • Isothiazolinone White Paper. (2018). California Department of Public Health. Available at: [Link]

  • Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. (2025). ResearchGate. Available at: [Link]

  • 4-Bromo-isothiazole. (n.d.). PubChem. Available at: [Link]

  • Stabilization of isothiazolones in aqueous compositions. (n.d.). Google Patents.
  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. (2024). ResearchGate. Available at: [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothi. (2024). SciRP.org. Available at: [Link]

  • Method for stabilizing isothiazolinones. (n.d.). Google Patents.
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019). PMC. Available at: [Link]

  • Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. (2023). RSC Publishing. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. (n.d.). PubChem. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (1992). Semantic Scholar. Available at: [Link]

  • X875: Prep Notes. (n.d.). University of Colorado Boulder. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (n.d.). ResearchGate. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). ResearchGate. Available at: [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. (2024). Scientific Research Publishing. Available at: [Link]

  • Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. (2022). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. (2025). PMC. Available at: [Link]

  • Analytical techniques for boron quantification supporting desalination processes: A review. (2025). ResearchGate. Available at: [Link]

  • Mechanistic pathway of the ring‐opening reaction of isothiazol‐3(2H). (n.d.). ResearchGate. Available at: [Link]

  • 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. (2024). MDPI. Available at: [Link]

  • Methylisothiazolinone. (n.d.). PubChem. Available at: [Link]

  • 2-Methyl-4-isothiazolin-3-one hydrochloride. (n.d.). PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 4-Bromoisothiazol-3(2H)-one

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Purity & Yield in 4-Bromoisothiazol-3(2H)-one Production (CAS: 25629-52-1) Analyst: Senior Application Scientist, Process Chemistry Division Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Purity & Yield in 4-Bromoisothiazol-3(2H)-one Production (CAS: 25629-52-1) Analyst: Senior Application Scientist, Process Chemistry Division

Process Overview & Critical Control Points

Before troubleshooting, we must establish the "Golden Batch" baseline. The synthesis of 4-Bromoisothiazol-3(2H)-one typically involves the electrophilic halogenation of the parent isothiazol-3(2H)-one core. Unlike its chlorinated cousins (CMIT/MIT), the bromination requires precise kinetic control to prevent over-substitution at the 5-position.

The Reaction Pathway

The following logic flow illustrates the critical bifurcation points where purity is often lost.

ReactionPathway cluster_conditions Critical Parameters SM Isothiazol-3(2H)-one (Starting Material) Target 4-Bromoisothiazol-3(2H)-one (TARGET) SM->Target 1.0 eq Br2, <40°C Controlled Addition Impurity_Ox Sulfoxides/Sulfones (Oxidative Degradation) SM->Impurity_Ox Strong Oxidizer pH > 8 Reagent Brominating Agent (Br2 or NBS) Reagent->SM Impurity_Di 4,5-Dibromoisothiazol-3(2H)-one (Over-Bromination) Target->Impurity_Di Excess Br2 Temp >50°C

Figure 1: Reaction pathway showing the kinetic competition between mono-bromination (target) and di-bromination/oxidation (impurities).[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am consistently detecting 5-10% of the 4,5-dibromo impurity by HPLC."

Diagnosis: Thermodynamic Overshoot. The 4-position of the isothiazolone ring is electronically favored for electrophilic aromatic substitution. However, once the 4-bromo group is attached, it deactivates the ring only slightly. If the local concentration of bromine is high (poor mixing) or the temperature exceeds 45-50°C, the second bromination at the 5-position becomes kinetically accessible.

Corrective Protocol:

  • Switch Reagents: If using elemental bromine (

    
    ), switch to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile). NBS provides a low, steady concentration of bromonium ions, enhancing regioselectivity [1].
    
  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Allow to warm to room temperature only to drive conversion of the final 5% of starting material.

  • Stoichiometry: Reduce brominating agent to 0.95 - 0.98 equivalents . It is easier to remove unreacted starting material (via aqueous wash) than to separate the di-bromo impurity (which often co-crystallizes).

Issue 2: "The product is dark orange/brown instead of off-white."

Diagnosis: Sulfur Oxidation & Polymerization. Isothiazolones are susceptible to oxidative ring opening, particularly in the presence of strong oxidizers like bromine in aqueous media. The dark color suggests the formation of sulfoxides or polymerized ring-opened amides.

Corrective Protocol:

  • Solvent Change: Avoid aqueous media if possible. Use Glacial Acetic Acid or Dichloromethane (DCM) . Acetic acid buffers the system and stabilizes the isothiazolone ring against hydrolytic ring opening [2].

  • Quench Protocol: Do not just add water. Quench the reaction mixture into a Sodium Bisulfite (

    
    )  solution. This immediately neutralizes any excess bromine, preventing post-reaction oxidation during workup.
    
Issue 3: "My yield is low (<50%), and the aqueous layer is yellow."

Diagnosis: Product Solubility Loss. 4-Bromoisothiazol-3(2H)-one has moderate water solubility, especially if the pH is high (forming the enolate salt).

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous workup phase is adjusted to pH 2-3 using dilute HCl. This ensures the molecule is in its neutral, protonated form, maximizing extraction into the organic phase.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to exploit the "salting-out" effect, driving the organic product into the extraction solvent (Ethyl Acetate is recommended over DCM for better recovery).

Purification & Validation Protocols

If crude purity is below 95%, attempting to "wash" the product is rarely effective due to the structural similarity of the impurities. Recrystallization is the mandatory purification step.

Optimized Recrystallization Protocol
  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio).

  • Method:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Perform a hot filtration to remove inorganic salts (succinimide if NBS was used).

    • Slowly add Hexane until persistent cloudiness appears.

    • Cool slowly to 4°C. Rapid cooling traps impurities.

Analytical Validation Table

Use the following data to validate your isolated product.

ParameterSpecificationCommon Deviations
Appearance White to pale beige crystalline solidOrange/Brown: Oxidation. Wet cake: Solvent inclusion.
Melting Point 96°C - 99°C<90°C: Presence of 4,5-dibromo derivative.
HPLC Purity > 98.0% (Area %)RT ~1.2x: 4,5-dibromo analog. RT ~0.8x: Starting material.
1H NMR (DMSO-d6) Singlet δ ~8.6 ppm (C5-H)Loss of Singlet: Ring degradation.

References

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Source: PubMed / North Dakota State University. Context: Establishes protocols for selective bromination of 5-membered sulfur-nitrogen heterocycles using NBS/Br2 control. URL:[Link]

  • Process for the isolation of isothiazolinone derivatives (EP0271761A1). Source: European Patent Office.[2] Context: Defines the critical extraction and pH control parameters for isolating isothiazolones from reaction mixtures to prevent degradation. URL:

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One. Source: MDPI / PMC. Context: Provides mechanistic insight into the oxidative cyclization and halogenation pathways of isothiazolone cores. URL:[Link]

Sources

Troubleshooting

identifying side products in 4-bromo-isothiazolone coupling reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-isothiazolone derivatives. This guide is designed to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-isothiazolone derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for identifying and mitigating common side products encountered during cross-coupling reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven insights to help you navigate the complexities of your experiments.

Introduction: The Challenge of Coupling 4-Bromo-Isothiazolones

The 4-bromo-isothiazolone scaffold is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and structural properties present distinct challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The electron-deficient nature of the isothiazolone ring, while activating the C4-Br bond for oxidative addition, also increases the susceptibility of the molecule to competing side reactions. This guide will address the three most common side products observed in these reactions:

  • Protodebromination (Dehalogenation): Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the 4-bromo-isothiazolone starting material.

  • Ring-Opening/Decomposition: Nucleophilic attack on the isothiazolone ring, leading to its degradation.

This resource is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, and I'm recovering a significant amount of a non-brominated isothiazolone. What is it, and why is it forming?

A1: You are likely observing protodebromination (or dehalogenation), which results in the formation of the corresponding N-substituted isothiazolin-3-one.

This is one of the most common side reactions in palladium-catalyzed cross-couplings of heteroaryl halides.

Protodebromination is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This can occur through several pathways within the catalytic cycle:

  • From the Aryl-Palladium(II)-Halide Intermediate (Ar-Pd-X): If the transmetalation step (with the boronic acid, alkyne, etc.) is slow, the Ar-Pd-X intermediate can undergo undesired reactions. Sources of the hydride (H⁻) can include solvents (like isopropanol or THF), amines (like triethylamine), or even trace water, especially at elevated temperatures.

  • From the Dialkylpalladium(II) Intermediate (Ar-Pd-Ar'): Before reductive elimination to form the desired product, a competing β-hydride elimination can occur if the coupling partner has β-hydrogens. While less common with aryl or vinyl partners, it is a consideration with alkyl coupling partners.

The electron-deficient nature of the 4-isothiazolone ring can make the C-Br bond more susceptible to oxidative addition, but it does not guarantee a fast subsequent transmetalation, creating a window for these side reactions to occur.

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can interfere with the catalytic cycle and promote side reactions. Use freshly distilled, anhydrous solvents and thoroughly degas your reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon).

  • Re-evaluate Your Base: If using a hydroxide or alkoxide base, consider switching to a non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Optimize Ligand Choice: Electron-rich and bulky phosphine ligands (e.g., Buchwald or Hartwig-type ligands) can accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to protodebromination.

  • Increase Coupling Partner Equivalents: A higher concentration of the nucleophilic coupling partner can favor the desired transmetalation step over competing side reactions. Try increasing the equivalents of your boronic acid or alkyne from 1.1 to 1.5 or even 2.0 equivalents.

Q2: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my starting material. How can I confirm this and prevent its formation?

A2: This byproduct is likely the result of a homocoupling reaction, leading to a 4,4'-bis-isothiazolone dimer.

Homocoupling is a common side reaction, especially when the desired cross-coupling is sluggish.

Homocoupling of the 4-bromo-isothiazolone can occur through two primary mechanisms:

  • Reductive Homocoupling: Two molecules of the Ar-Pd(II)-X intermediate can undergo a disproportionation or react with a reductant in the system to form an Ar-Pd(II)-Ar species, which then reductively eliminates to give the Ar-Ar dimer and Pd(0).

  • Oxidative Homocoupling: In Suzuki reactions, the boronic acid itself can undergo homocoupling (e.g., to form a biphenyl from phenylboronic acid). This consumes the coupling partner and can leave an excess of the 4-bromo-isothiazolone, which may then undergo its own homocoupling.

  • Lower Catalyst Loading: High concentrations of palladium can sometimes favor homocoupling. Try reducing your catalyst loading (e.g., from 5 mol% to 1-2 mol%).

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and promote side reactions like homocoupling. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of ligand-less palladium species, which are often implicated in homocoupling. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).

  • For Suzuki Reactions - Use a More Stable Boron Reagent: Boronic acids can be prone to degradation and homocoupling. Consider using more stable boronate esters, such as pinacol esters, or MIDA boronates, which can release the boronic acid slowly under the reaction conditions.

Q3: My reaction mixture is turning dark, and my mass spec analysis shows multiple unidentifiable, low-molecular-weight peaks instead of my product. What's happening?

A3: This is a strong indication of isothiazolone ring-opening or decomposition. The isothiazolone ring is susceptible to nucleophilic attack, especially under the basic and often heated conditions of cross-coupling reactions.

The stability of the isothiazolone ring is a critical, and often overlooked, factor in the success of these couplings.

The isothiazolone ring contains an electrophilic sulfur atom and a carbonyl group, both of which are susceptible to nucleophilic attack. The typical bases used in cross-coupling reactions (e.g., hydroxides, carbonates, phosphates) are themselves nucleophiles or generate nucleophiles in situ (e.g., hydroxide from residual water).

The generally accepted mechanism for base-catalyzed hydrolysis involves nucleophilic attack at the sulfur atom, leading to the cleavage of the S-N bond and subsequent ring-opening.[1] This process is highly pH and temperature-dependent, with degradation rates increasing significantly in alkaline solutions and at higher temperatures.[2] The resulting degradation products are often complex mixtures of amides and sulfur-containing fragments, which can be difficult to characterize.

Figure 1. Simplified schematic of base-catalyzed isothiazolone ring-opening.

  • Use Weaker, Non-Nucleophilic Bases: This is the most critical factor. Switch from strong bases like NaOH, KOH, or t-BuOK to weaker bases like K₂CO₃ or even milder fluoride sources like CsF or KF if the reaction allows.

  • Lower the Reaction Temperature: Run the reaction at the minimum temperature required for catalysis. If possible, screen temperatures starting from room temperature and gradually increasing.

  • Reduce Reaction Time: Prolonged heating increases the likelihood of degradation. Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Consider a Different Coupling Reaction: If ring stability remains an issue, explore coupling reactions that can be run under neutral or even acidic conditions, although these are less common for the Suzuki and Sonogashira reactions.

Analytical Guide for Side Product Identification

Identifying the specific side products is crucial for effective troubleshooting. Here’s a guide to what you can expect to see in your analytical data.

Identifying Side Products by ¹H NMR Spectroscopy

The most telling feature in the ¹H NMR will be the disappearance of the characteristic singlet for the C5-H of the isothiazolone ring and the appearance of new signals.

Compound Key ¹H NMR Features (Predicted in CDCl₃) Rationale for Identification
4-Bromo-Isothiazolone (Starting Material) Singlet at ~8.5-8.8 ppm (C5-H). Signals for N-alkyl group.The electron-withdrawing bromine atom and adjacent sulfur atom strongly deshield the C5 proton, pushing it far downfield.
Protodebromination Product Two doublets in the aromatic region, ~6.3 ppm and ~7.8 ppm (C4-H and C5-H). Signals for N-alkyl group.The replacement of bromine with hydrogen results in a simple AB spin system for the two protons on the isothiazolone ring. The C5-H remains more deshielded than the C4-H.
Homocoupling Product A new singlet in the aromatic region, likely around ~8.6-8.9 ppm. Signals for N-alkyl group.The C5-H protons in the dimer are in a similar electronic environment to the starting material but may be slightly shifted. The key is the disappearance of the starting material and the appearance of a new major product with a similar downfield singlet, along with correct integration for the N-alkyl group.

Note: The exact chemical shifts can vary depending on the N-substituent and the solvent used. These are estimated values based on known isothiazole and thiazole derivatives.[3]

Identifying Side Products by Mass Spectrometry (MS)

Mass spectrometry is an excellent tool for confirming the identity of these side products. Look for the following molecular ions ([M+H]⁺ in ESI+ mode).

Compound Example Formula (N-Methyl) Expected [M+H]⁺ Isotopic Pattern
4-Bromo-2-methyl-isothiazolin-3-one C₄H₄BrNOS193.9 / 195.9Characteristic 1:1 ratio for Bromine (⁷⁹Br/⁸¹Br).
2-Methyl-isothiazolin-3-one (Debrominated) C₄H₅NOS116.0Single major peak.[4]
4,4'-bis(2-methyl-isothiazolin-3-one) (Homocoupled) C₈H₈N₂O₂S₂229.0Single major peak.

Experimental Protocols: Best Practices for Mitigation

To provide a practical framework, here is a generalized, optimized protocol for a Suzuki-Miyaura coupling designed to minimize side product formation.

Protocol: Optimized Suzuki-Miyaura Coupling of 4-Bromo-Isothiazolone
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the 4-bromo-isothiazolone (1.0 eq), the boronic acid or ester (1.5 eq), and a non-nucleophilic base such as finely ground K₃PO₄ (3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent and Degassing:

    • Add a dry, degassed solvent (e.g., dioxane, toluene, or a 10:1 mixture of toluene:water).

    • Perform at least three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start screening at 80 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the 4-bromo-isothiazolone starting material.

  • Workup:

    • Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the purified product and any isolated side products by ¹H NMR and MS to confirm their identities.

Figure 2. Recommended workflow for minimizing side products in Suzuki-Miyaura coupling of 4-bromo-isothiazolones.

Conclusion

Successfully performing cross-coupling reactions with 4-bromo-isothiazolones requires a proactive approach to troubleshooting. By understanding the underlying mechanisms of side product formation—protodebromination, homocoupling, and ring-opening—researchers can make informed decisions about reaction conditions. The key to success often lies in the careful selection of a non-nucleophilic base, the use of anhydrous and anaerobic conditions, and the optimization of temperature and reaction time to favor the desired cross-coupling pathway over these competing reactions.

This guide provides a starting point for addressing these challenges. As always, careful experimentation and diligent analysis are paramount.

References

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]

  • Al-Amin, M., et al. (2012). A simple and efficient protocol for the debromination of α-bromo carbonyl compounds. Tetrahedron Letters, 53(39), 5244-5247.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119.
  • Adamo, C., et al. (2005). Understanding and a new rationale for the Suzuki-Miyaura cross-coupling reaction. Organometallics, 24(21), 4895-4904.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of protodeboronation in the Suzuki–Miyaura reaction.
  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281-287. Available at: [Link]

  • NIST. (n.d.). 3(2H)-Isothiazolone, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Bromoisothiazol-3(2H)-one

Subject: Troubleshooting Solubility & Stability of 4-Bromoisothiazol-3(2H)-one in DMSO Document ID: TSC-SOL-2024-04B Applicable For: Discovery Chemistry, Assay Development, High-Throughput Screening (HTS) Last Updated: O...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability of 4-Bromoisothiazol-3(2H)-one in DMSO Document ID: TSC-SOL-2024-04B Applicable For: Discovery Chemistry, Assay Development, High-Throughput Screening (HTS) Last Updated: October 2025[1]

Executive Summary & Technical Context[1][2][3][4][5]

4-Bromoisothiazol-3(2H)-one (an isothiazolinone derivative) is a heterocyclic compound often utilized as a bioactive scaffold or biocide precursor.[1] While structurally distinct, it shares the electrophilic nature of the isothiazolone class.

The Solvent Paradox: Dimethyl sulfoxide (DMSO) is the industry-standard solvent due to its high dielectric constant and ability to dissolve both polar and non-polar moieties.[1] However, for isothiazolones, DMSO presents specific challenges:

  • Hygroscopicity: DMSO aggressively absorbs atmospheric moisture, leading to "hydrophobic crashing" of the solute.[1]

  • Nucleophilic Sensitivity: The isothiazolone ring is susceptible to nucleophilic attack.[1] While pure DMSO is aprotic, wet DMSO can facilitate hydrolysis or ring-opening degradation, often mistaken for solubility issues (precipitates may be degradation products).[1]

  • Thermodynamic Shock: Rapid dilution into aqueous media causes immediate local supersaturation.[1]

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Diagnostic Decision Matrix: Troubleshooting

Before altering your protocol, identify the specific failure mode using the matrix below.

SymptomProbable CauseMechanistic InsightCorrective Action
Immediate Cloudiness (upon adding DMSO stock to buffer)"The Crash Out" (Dielectric Shock)The drastic drop in solvent power (DMSO

to Water

) forces hydrophobic exclusion of the solute.[1]
Use Intermediate Dilution (Step-down) or add surfactant (0.05% Tween-20).[1]
Crystals in Stock Solution (after -20°C storage)"The Iceberg Effect" (Eutectic Freezing)DMSO freezes at 19°C. Repeated freeze-thaw cycles create local supersaturation zones where nucleation occurs.[1]Sonicate at 30°C for 10 mins. Aliquot stocks to single-use vials to prevent freeze-thaw cycling.
Yellowing/Discoloration (over time)Chemical Degradation (Ring Opening)Isothiazolones are electrophiles.[1] Trace impurities (amines/thiols) or water in DMSO trigger ring cleavage.[1]Discard stock. Prepare fresh in Anhydrous DMSO (≥99.9%). Store under inert gas (Ar/N₂).
Viscous "Gel" Formation Polymerization/Aggregation High concentration (>100 mM) can lead to intermolecular interactions or polymerization of degradation products.[1]Limit stock concentration to 50 mM . Filter sterilize (0.22 µm PTFE) immediately after solvation.[1]

The "Golden Standard" Solvation Protocol

Objective: To prepare a stable 50 mM stock solution of 4-Bromoisothiazol-3(2H)-one.

Reagents & Equipment[1][4]
  • Compound: 4-Bromoisothiazol-3(2H)-one (Purity >95% confirmed by HPLC).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, water content <0.005%).[1]

  • Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).[1]

  • Gas: Argon or Nitrogen stream.[1]

Step-by-Step Workflow
  • Gravimetric Preparation: Weigh the compound into an amber vial. Do not weigh directly into plastic tubes, as isothiazolones can leach plasticizers or adsorb to walls.[1]

  • Anhydrous Addition: Add Anhydrous DMSO to achieve 50 mM.

    • Calculation:

      
      [1]
      
  • Vortex & Sonication:

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath at 30°C–35°C for 5–10 minutes. Note: Do not exceed 40°C to prevent thermal degradation.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any "shimmer" indicates undissolved micro-crystals.[1]

  • Inert Storage: Overlay the solution with Argon/Nitrogen gas to displace humid air.[1] Cap tightly with a PTFE-lined cap.[1]

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Resolving Aqueous Dilution Issues (The "Crash Out")

The most common user complaint is precipitation when the DMSO stock is added to cell culture media or assay buffer.[1]

The Solution: Serial Intermediate Dilution Directly dumping 100% DMSO stock into water creates a "solubility cliff."[1] Use an intermediate step to lower the DMSO percentage gradually.[1]

Visualization: The Solubility Pathway

Figure 1: Decision logic for troubleshooting solubility issues.

SolubilityLogic Start User Issue: Precipitation/Insolubility CheckState When does it occur? Start->CheckState InStock In Pure DMSO Stock CheckState->InStock Immediate/Storage InDilution Upon Dilution (Buffer/Media) CheckState->InDilution During Assay Prep CheckWater Check DMSO Quality (Is it Anhydrous?) InStock->CheckWater CheckConc Check Final Concentration (> Solubility Limit?) InDilution->CheckConc Sonicate Sonicate @ 30°C (10 mins) CheckWater->Sonicate DMSO is Dry Degradation Check Purity (HPLC) Ring Opening? CheckWater->Degradation DMSO is Old/Wet StepDown Use Intermediate Dilution (Stock -> 10% DMSO -> Buffer) CheckConc->StepDown Conc is OK AddSurf Add Surfactant (0.05% Tween-20) StepDown->AddSurf Still Precipitates

Caption: Diagnostic flow for identifying the root cause of 4-Bromoisothiazol-3(2H)-one insolubility.

Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO stock to dissolve the compound? A: Only mild heating is permissible.[1] You may heat to 30–35°C .[1] Scientific Rationale: Isothiazolones are thermally sensitive.[1] Temperatures >40°C can accelerate the nucleophilic attack on the sulfur atom, especially if trace moisture is present, leading to ring opening and loss of biological activity [1].

Q2: My solution turned yellow after a week at room temperature. Is it safe to use? A: No. Discard it. Scientific Rationale: Yellowing in isothiazolone solutions is a hallmark of degradation (often formation of polysulfides or ring-opened amides).[1] The breakdown products may be toxic or inactive, compromising your assay data [2].[1]

Q3: Why does it precipitate in PBS but not in water? A: This is the "Salting Out" effect.[1] Scientific Rationale: PBS contains high ionic strength (NaCl, KCl).[1] Ions compete for water molecules (hydration shells), reducing the free water available to solvate the hydrophobic isothiazolone. Fix: Dilute into water first, then add concentrated buffer (e.g., 10x PBS) last, or reduce the final salt concentration if the assay permits.

Q4: What is the maximum solubility in DMSO? A: While specific experimental max values vary by batch purity, 4-Bromoisothiazol-3(2H)-one is typically soluble up to 50–100 mM in anhydrous DMSO.[1] However, we recommend working at 10–20 mM for working stocks to prevent precipitation upon freeze-thaw cycles [3].[1]

References

  • Barman, B. N. (1994).[1][2] Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering. [1][2]

  • PubChem. (2025).[1][3] 4-Bromo-isothiazole Compound Summary. National Library of Medicine.[1]

  • Popa-Burke, I., et al. (2014).[1] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Ziath. (2005).[1][4] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.

Sources

Troubleshooting

Technical Support Center: Stabilizing Isothiazolones During Extraction

Subject: Minimizing Hydrolysis of the Isothiazolone Ring During Extraction Document ID: TS-ISO-2024-05 Audience: Analytical Chemists, Formulation Scientists, QC Researchers Introduction: The Fragility of the N-S Bond Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Hydrolysis of the Isothiazolone Ring During Extraction Document ID: TS-ISO-2024-05 Audience: Analytical Chemists, Formulation Scientists, QC Researchers

Introduction: The Fragility of the N-S Bond

Welcome to the Technical Support Center. You are likely here because you are experiencing low recoveries or disappearing peaks when analyzing isothiazolones (MIT, CIT, BIT, OIT).

The core challenge lies in the isothiazolone ring itself . This 5-membered heterocycle relies on a nitrogen-sulfur (N-S) bond that is electronically deficient. While this deficiency is what makes these compounds effective biocides (allowing them to react with bacterial proteins), it also makes them highly susceptible to nucleophilic attack during extraction.

If your extraction solvent is too basic, too hot, or contains nucleophilic impurities, the ring opens. Once opened, the molecule is no longer an isothiazolone—it is a degradation product (often an amide or thio-derivative) that will not co-elute with your standard.

Part 1: The Mechanism of Failure

To solve the problem, you must understand the enemy. The primary degradation pathway is base-catalyzed hydrolysis .

The Hydrolysis Pathway

In the presence of hydroxide ions (


) or other nucleophiles (amines, thiols), the nucleophile attacks the electrophilic sulfur or the carbonyl carbon. This cleaves the N-S bond, irreversibly opening the ring.

Hydrolysis cluster_0 Critical Failure Point Intact Intact Isothiazolone (Active Biocide) Attack Nucleophilic Attack (High pH / Nucleophiles) Intact->Attack pH > 7 Transition Unstable Transition State Attack->Transition e- shift Open Ring-Opened Degradant (N-methylmalonamic acid deriv.) Transition->Open Irreversible Cleavage

Figure 1: The irreversible transition from active biocide to undetectable degradant.

Critical Stability Data

Understanding the half-life of these compounds under different conditions is essential for timing your extraction.

ParameterConditionStability Impact (CMIT/MIT)Recommendation
pH < 3.0High Stability (Weeks)Target for Extraction
pH 5.0 - 7.0Moderate Stability (Days)Process immediately
pH > 9.0Critical Instability (< 48 Hours)Avoid / Acidify Instantly
Temperature > 40°CRate of hydrolysis doubles every ~5°CKeep extraction cool (< 25°C)
Nucleophiles Sulfites / AminesInstant degradation (Redox/Addition)Add scavengers or excess acid

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by researchers.

Q1: "I am extracting from a cosmetic cream (pH 6.5), but my CMIT recovery is consistently low (< 60%), while MIT is fine."

Diagnosis: Preferential hydrolysis of CMIT. Explanation: Chloromethylisothiazolinone (CMIT) is significantly more electrophilic than Methylisothiazolinone (MIT) due to the electron-withdrawing chlorine atom. It acts as the "canary in the coal mine." A pH of 6.5 is safe for storage but risky during the agitation and heat generation of extraction (sonication). Solution:

  • Acidify the Solvent: Do not extract with pure methanol. Use 0.1% Formic Acid in Methanol .

  • Check Temperature: If using ultrasound, ensure the water bath remains < 25°C. Heat accelerates the ring opening of CMIT exponentially.

Q2: "My chromatogram shows 'ghost peaks' eluting early, and my main peak is diminishing over time in the autosampler."

Diagnosis: In-vial degradation. Explanation: Even if the extraction was successful, the sample may be degrading while waiting for injection. This is common if the sample matrix contains residual amines or if the solvent is not buffered. Solution:

  • Acidify the Vial: Add 10 µL of concentrated Phosphoric Acid or Formic Acid per 1 mL of sample in the HPLC vial. Target pH < 3.

  • Solvent Choice: Switch from Methanol to Acetonitrile for the final dilution if possible. Methanol can act as a weak nucleophile over long periods in basic conditions; Acetonitrile is aprotic and safer for stability.

Q3: "I am analyzing a water sample containing sulfites (oxygen scavengers), and I cannot find any isothiazolones."

Diagnosis: Redox destruction. Explanation: Sulfites and bisulfites rapidly destroy isothiazolones by attacking the sulfur atom. This is a redox reaction, not just simple hydrolysis. Solution:

  • Immediate Quenching: You must quench the sulfites immediately upon sampling. Add Hydrogen Peroxide or Iodine (carefully titrated) to oxidize the sulfite to sulfate, which does not react with the isothiazolone ring.

  • Speed: Process these samples within minutes of collection.

Part 3: Optimized Extraction Protocols

Do not use generic extraction methods. Use these targeted protocols designed to preserve the ring structure.

Workflow Decision Tree

Workflow Start Start: Sample Matrix CheckPH Check Matrix pH Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic NeutralBasic Neutral/Basic (pH > 6) CheckPH->NeutralBasic DirectExt Direct MeOH Extraction Acidic->DirectExt Acidify Add 0.1% H3PO4 or HCOOH BEFORE Solvent Addition NeutralBasic->Acidify Sonication Sonication (Keep < 25°C) DirectExt->Sonication Acidify->Sonication CleanUp Filter (PTFE) or SPE Sonication->CleanUp Analysis LC-MS/MS or HPLC-UV CleanUp->Analysis

Figure 2: Logic flow for determining acidification requirements.

Protocol A: Acid-Stabilized Liquid Extraction (Cosmetics/Slurries)

Best for: Shampoos, creams, paints, detergents.

  • Weighing: Weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Acidification (CRITICAL): Add 50 µL of 85% Phosphoric Acid directly to the sample before adding solvent. Mix briefly. This creates a localized acidic environment (pH ~2) immediately.

  • Solvent Addition: Add 10 mL of Methanol containing 0.1% Formic Acid .

  • Extraction: Vortex for 1 minute. Sonicate for 15 minutes.

    • Note: Monitor bath temperature. Add ice if it exceeds 25°C.

  • Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an amber vial.

  • Analysis: Inject immediately.

Protocol B: Solid Phase Extraction (SPE) for Water

Best for: Wastewater, river water, industrial effluent.

  • Cartridge Selection: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB or equivalent). Silica-based C18 can hydrolyze at high pH, but polymeric is robust.

  • Conditioning:

    • 3 mL Methanol

    • 3 mL Acidified Water (pH 2 with HCl or Formic Acid).

  • Loading: Acidify your sample to pH 2-3 before loading. Pass sample through cartridge at 1-2 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water (Acidified).

  • Elution: Elute with 3 mL of Methanol .

    • Note: If you are not analyzing immediately, add 10 µL of acid to the eluate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone as an extraction solvent? A: No. Acetone can form adducts with amines and other matrix components, and it is volatile, leading to concentration errors. Stick to Methanol (good solubility) or Acetonitrile (inert).

Q: Why do I see a split peak for MIT? A: This is often a chromatography issue, not extraction. MIT is very polar.[1] If your sample solvent is 100% Methanol and your mobile phase starts at 95% Water, you will get "solvent wash-through" or peak distortion. Dilute your final extract with water (to match initial mobile phase conditions) to improve peak shape.

Q: Is derivatization necessary? A: Generally, no . Modern LC-UV and LC-MS/MS methods are sensitive enough to detect the intact ring. Derivatization adds a heating step which often causes the very degradation you are trying to avoid.

References

  • Alvarez-Rivera, G., et al. (2012). "Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.

  • Bollmann, U. E., et al. (2014). "Leaching and fate of isothiazolinone biocides from paints." Environmental Toxicology and Chemistry.

  • Scientific Committee on Consumer Safety (SCCS). (2009). "Opinion on the mixture of 5-chloro-2-methylisothiazolin-3-one and 2-methylisothiazolin-3-one." European Commission.

  • Speksnijder, J. J., et al. (2010). "Stability of isothiazolinones in water and their analysis by liquid chromatography–mass spectrometry." Journal of Chromatography A.

  • U.S. EPA. (2020). "Reregistration Eligibility Decision (RED) - Methylisothiazolinone." United States Environmental Protection Agency.

Sources

Optimization

removing unreacted starting materials from 4-Bromoisothiazol-3(2H)-one

Welcome to the dedicated technical support guide for handling purification challenges related to 4-Bromoisothiazol-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling purification challenges related to 4-Bromoisothiazol-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for removing unreacted starting materials and byproducts from your synthesis reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I should expect when synthesizing 4-Bromoisothiazol-3(2H)-one?

A1: The synthesis of isothiazolinones often involves the halogenation and cyclization of N-substituted 3-mercaptopropionamides or their disulfide precursors (N,N'-disubstituted 3,3'-dithiodipropionamides)[1]. For 4-Bromoisothiazol-3(2H)-one specifically, your unreacted starting materials would likely be brominated analogues of these precursors. Key impurities can include over-halogenated species (e.g., 4,5-dibromoisothiazolinone), under-halogenated materials, or open-chain amide intermediates[1]. The exact profile depends heavily on the synthetic route and reaction conditions employed.

Q2: How can I get a quick assessment of my crude product's purity before starting a large-scale purification?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective. TLC provides a rapid, qualitative assessment of the number of components in your mixture. HPLC offers a quantitative analysis, allowing you to determine the relative percentage of your desired product versus impurities. A C18 column with a gradient elution of acetonitrile-water is a common starting point for analyzing isothiazolinones[2][3].

Q3: What are the primary strategies for purifying 4-Bromoisothiazol-3(2H)-one?

A3: The main purification strategies, often used in sequence, are:

  • Aqueous Work-up/Washing: To remove inorganic salts and highly polar impurities.

  • Liquid-Liquid Extraction (LLE): To separate the product from materials with different solubilities or acidic/basic properties[4][5].

  • Recrystallization: An effective method for isolating the final product in high purity from a suitable solvent system[6].

  • Column Chromatography: Used for separating complex mixtures or when recrystallization fails to remove closely related impurities[7].

Troubleshooting and Purification Protocols

This section addresses specific issues encountered during the purification process in a practical question-and-answer format.

Q: My reaction mixture is a complex, oily residue after removing the reaction solvent. Where do I begin?

A: An oily or gummy crude product indicates the presence of multiple components preventing crystallization. The first and most critical step is a liquid-liquid extraction (LLE) to perform an initial bulk separation. The goal is to partition your desired product into an organic solvent while washing away highly polar or ionic impurities.

Protocol 1: Initial Purification via Liquid-Liquid Extraction (LLE)

The principle of LLE is to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent[8][9]. By adjusting the pH of the aqueous phase, we can selectively ionize acidic or basic impurities, pulling them out of the organic layer[5][10].

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude oily product in a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove any residual water-soluble starting materials or salts.

  • Acid Wash (Optional): To remove basic impurities, wash the organic layer with a dilute acid like 5% HCl (aq)[10].

  • Base Wash (Optional): To remove acidic impurities, subsequently wash with a dilute base such as 5% sodium bicarbonate (NaHCO₃) solution. Be cautious and vent the separatory funnel frequently, as this can generate CO₂ gas.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent using a rotary evaporator.

You should now have a cleaner, likely solid or semi-solid, product that is more amenable to further purification.

Q: I've performed an extraction, but my product is still not pure enough according to HPLC analysis. What is the next logical step?

A: If impurities persist after extraction, recrystallization is the preferred next step for crystalline solids. This technique leverages differences in solubility between your product and the remaining impurities at varying temperatures.

Protocol 2: Purification by Recrystallization

Causality: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at all temperatures or remain soluble even when the solution cools[10].

Solvent Selection Table

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82.6Often a good starting point for moderately polar compounds.
EthanolPolar Protic78.4Similar to isopropanol, higher solvency.
CyclohexaneNon-polar80.7Good for removing non-polar impurities; may require a co-solvent.
TolueneNon-polar110.6Higher boiling point, useful for less soluble compounds.
Ethyl AcetatePolar Aprotic77.1Good general-purpose solvent.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents from the table above. Find a solvent that requires heating to fully dissolve the solid.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q: My product co-crystallizes with an impurity, or it fails to crystallize at all. How do I separate two structurally similar compounds?

A: This is the classic scenario where column chromatography is required. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent)[7].

Workflow Diagram: General Purification Strategy

This diagram outlines the decision-making process for purifying your crude 4-Bromoisothiazol-3(2H)-one.

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis Crude Crude Reaction Mixture (Oily or Solid) LLE Liquid-Liquid Extraction (Protocol 1) Crude->LLE Initial Cleanup HPLC HPLC / TLC Analysis LLE->HPLC Assess Purity Recrystal Recrystallization (Protocol 2) Column Column Chromatography (Protocol 3) Recrystal->Column Impurities Persist Recrystal->HPLC Assess Purity Column->HPLC HPLC->Recrystal Impurities Present Pure Pure Product (>98%) HPLC->Pure Purity OK

Caption: Decision workflow for purifying 4-Bromoisothiazol-3(2H)-one.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system (eluent) that gives your product an Rf value of ~0.3-0.4. A mixture of ethyl acetate and hexanes is a common starting point.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Monitor the separation of compounds by TLC.

  • Fraction Pooling and Concentration: Combine the fractions that contain your pure product and remove the solvent via rotary evaporation.

References

  • Chen, P., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][6][11]Thiazin-4-One Derivatives. Molecules. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]

  • Google Patents. (1996). Method for producing 1,2-benzisothiazol-3-ones. EP0702008A2.
  • Kalogirou, A.S., & Koutentis, P.A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Google Patents. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. US6376680B1.
  • Google Patents. (1988). Process for the isolation of isothiazolinone derivatives. EP0271761A1.
  • ResearchGate. (n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. (1993). Purification of isothiazolones. EP 0375265 B1. Available at: [Link]

  • ResearchGate. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]

  • Google Patents. (2012). Preparation method of 2-methyl-4-isothiazolin-3-one. CN102786491A.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available at: [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Available at: [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Available at: [Link]

  • Springer. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic products using LC-MS/MS. Available at: [Link]

  • MDPI. (n.d.). Crystal Structure of the Biocide Methylisothiazolinone. Available at: [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available at: [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Investigation of Various Impurities in Febuxostat. Available at: [Link]

  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of 4-Bromoisothiazole-3(2H)-one: A Comparative Technical Guide

Executive Summary & Application Context 4-Bromoisothiazole-3(2H)-one is a critical heterocyclic scaffold, primarily serving as an intermediate in the synthesis of broad-spectrum isothiazolinone biocides and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Bromoisothiazole-3(2H)-one is a critical heterocyclic scaffold, primarily serving as an intermediate in the synthesis of broad-spectrum isothiazolinone biocides and pharmaceutical agents. Its structural integrity is defined by the specific regiochemistry of the bromine atom at the C-4 position.

For researchers and drug development professionals, the primary analytical challenge is distinguishing the 4-bromo isomer from its 5-bromo regioisomer and the non-halogenated parent compound. This guide provides a self-validating NMR interpretation workflow to definitively confirm the structure, ruling out common synthetic byproducts.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectral data and minimize artifacts (e.g., peak broadening due to exchange), follow this standardized preparation protocol.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reasoning: Isothiazolones possess a lactam-like -NH group. DMSO-d6 stabilizes the tautomeric "one" form and slows proton exchange, yielding a sharper N-H signal. CDCl3 often leads to broad, undetectable N-H peaks.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Workflow
  • Dissolution: Add 0.6 mL DMSO-d6 to the solid sample. Vortex for 30 seconds. Ensure complete homogeneity; suspended solids will cause magnetic field inhomogeneity (broadening).

  • Equilibration: Allow the sample to sit for 5 minutes to reach thermal equilibrium.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aromatic proton).

    • Scans: 16–32 (sufficient for >10 mg sample).

Spectral Analysis: 4-Bromoisothiazole-3(2H)-one

The 1H NMR spectrum of this compound is characterized by its simplicity and lack of coupling , which is the primary diagnostic feature.

Predicted Signal Assignment (DMSO-d6)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
A 11.0 – 12.5 Broad Singlet (br s)1HN-H (Lactam)Highly deshielded due to anisotropy of the carbonyl and H-bonding. Disappears on D2O shake.
B 8.3 – 8.6 Singlet (s)1HH-5 (Ring CH)Deshielded by adjacent Sulfur and Nitrogen. Appears as a sharp singlet due to the absence of H-4.
C Absent H-4 Substituted by Bromine.[1] The absence of this signal confirms substitution.
Structural Logic
  • The H-5 Singlet: In the parent isothiazol-3(2H)-one, H-4 and H-5 appear as doublets (

    
     Hz). The substitution of Bromine at C-4 removes the coupling partner for H-5, collapsing the doublet into a singlet.
    
  • Chemical Shift of H-5: The H-5 proton is located between the sulfur atom and the C-4 bromine. The electronegativity of Br, combined with the ring current, maintains this proton in the aromatic downfield region (>8.0 ppm).

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the target compound with its most common structural analogs/isomers to validate the synthesis.

Comparison 1: vs. Isothiazol-3(2H)-one (Parent Scaffold)
  • Target (4-Bromo): Shows one aromatic singlet.

  • Alternative (Parent): Shows two aromatic doublets.

    • Diagnostic: If you see a doublet at ~6.3 ppm (H-4) and a doublet at ~8.5 ppm (H-5), the bromination failed.

Comparison 2: vs. 5-Bromoisothiazol-3(2H)-one (Regioisomer)

This is the most critical distinction in synthesis.

Feature4-Bromo-3(2H)-one (Target)5-Bromo-3(2H)-one (Impurity)
Proton Present H-5 (adjacent to S)H-4 (adjacent to C=O)
Chemical Shift Downfield (8.3 – 8.6 ppm) Upfield (6.0 – 6.8 ppm)
Reasoning H-5 is deshielded by the heteroatoms (S, N).[2]H-4 is less deshielded; typical alkene/enone range.
Multiplicity SingletSinglet
Comparison 3: vs. 2-Methyl-4-bromo-isothiazol-3-one
  • Target: Broad N-H signal (>11 ppm).

  • Alternative (N-Methyl): Sharp Singlet at ~3.3 ppm (3H, N-CH3).

    • Context: If using methylamine in synthesis, N-methylation is a common side reaction.

Visualization: Diagnostic Logic Pathway

The following diagram illustrates the decision tree for interpreting the NMR spectrum during synthesis monitoring.

NMR_Logic Start Crude Product 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.0 - 9.0 ppm) Start->Check_Aromatic Doublets Two Doublets Observed (J ~ 6 Hz) Check_Aromatic->Doublets Coupling Singlet Single Singlet Observed Check_Aromatic->Singlet No Coupling Parent Identify: Parent Scaffold (No Bromination) Doublets->Parent Check_Shift Check Chemical Shift (δ) Singlet->Check_Shift High_Shift δ > 8.0 ppm (H-5 Present) Check_Shift->High_Shift Low_Shift δ < 7.0 ppm (H-4 Present) Check_Shift->Low_Shift Target CONFIRMED: 4-Bromoisothiazol-3(2H)-one High_Shift->Target Regioisomer IMPURITY: 5-Bromoisothiazol-3(2H)-one Low_Shift->Regioisomer

Caption: Logical workflow for distinguishing 4-Bromoisothiazole-3(2H)-one from its parent and regioisomers based on 1H NMR multiplicity and chemical shift.

Troubleshooting & Artifacts

Tautomerism (Lactam vs. Lactim)

Isothiazolones can exist in the "one" (NH, C=O) or "ol" (N, C-OH) form.

  • Observation: In polar aprotic solvents like DMSO, the "one" form (Lactam) dominates.

  • Artifact: If the sample is acidic or wet, you may see broadening of the H-5 signal due to rapid tautomeric exchange.

  • Solution: Ensure the solvent is dry.

Water Suppression

Commercial DMSO-d6 contains water at ~3.33 ppm.

  • Interference: This region is generally clear for the 4-bromo derivative (no aliphatic protons), but be cautious if comparing with N-methyl analogs (N-Me signal ~3.2–3.4 ppm).

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) Compound Summary. Retrieved from [Link]

  • MDPI. (2024).[2] Selective Oxidation of Benzo[d]isothiazol-3(2H)-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standard Grades for 4-Bromoisothiazol-3(2H)-one

This guide outlines the technical strategy for establishing and validating reference standards for 4-Bromoisothiazol-3(2H)-one (referred to here as 4-Br-IT ). Unlike its widely regulated cousins (CMIT, MIT, or BIT), 4-Br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for establishing and validating reference standards for 4-Bromoisothiazol-3(2H)-one (referred to here as 4-Br-IT ).

Unlike its widely regulated cousins (CMIT, MIT, or BIT), 4-Br-IT is often encountered as a synthesis intermediate or specific degradation product. Consequently, off-the-shelf ISO 17034 Certified Reference Materials (CRMs) are rarely available.[1] This guide addresses the critical gap: How to validate a "Research Grade" chemical into a "Reference Standard" for quantitative analysis.

Executive Summary

For researchers quantifying 4-Bromoisothiazol-3(2H)-one (CAS 25629-52-1), the primary challenge is not method selection, but standard integrity .[1] Most commercially available sources are "Building Block" grade (~95-97% purity), lacking the traceability required for GLP/GMP assays. This guide compares the three viable approaches to standardization and provides the experimental protocols to validate them.

Part 1: The Hierarchy of Standards (Alternatives Comparison)

When a Certified Reference Material (CRM) is unavailable, you must choose between characterizing a commercial reagent or using a surrogate.

Comparative Analysis Table
FeatureOption A: In-House Qualified Standard (Recommended)Option B: Commercial Research Grade (High Risk)Option C: Surrogate Standard (Screening Only)
Source Material High-purity vendor sample (e.g., BLD Pharm, Enamine)Standard catalog reagentStructurally similar CRM (e.g., MIT or CMIT)
Validation Method qNMR (Quantitative NMR) + HPLC-DAD purity factorCertificate of Analysis (CoA) onlyRelative Response Factor (RRF) calculation
Traceability Traceable to Internal Standard (e.g., NIST Benzoic Acid)Vendor's internal QC (often untraceable)Traceable to surrogate CRM
Uncertainty Low (< 1.0%)Unknown / High (> 5.0%)Moderate (depends on RRF accuracy)
Cost High (Labor + Instrument time)LowMedium
Use Case GLP Quantitation, Stability StudiesEarly Discovery, Qualitative IDRoutine Screening, Total Isothiazolone Sum
Expert Insight: The "Purity Trap"

Commercial vendors often determine purity via "Area %" from HPLC-UV at 254 nm. For 4-Br-IT, this is deceptive.[1] Brominated byproducts often have different extinction coefficients than the main peak. A 98% HPLC area count does not equal 98% mass purity. You must use Option A (qNMR) for absolute quantification.

Part 2: Experimental Validation Protocols

Protocol 1: The "Self-Validating" Standardization (qNMR)

Objective: Assign an absolute purity value to a batch of 4-Br-IT to create a Primary Standard.

Materials:

  • 4-Br-IT (Candidate material).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® or equivalent) or Maleic Acid (NIST traceable).[1]

  • Solvent: DMSO-d6 (Avoid Methanol-d4 due to ring opening risk).[1]

Workflow:

  • Weighing: Accurately weigh ~10 mg of 4-Br-IT and ~10 mg of IS into the same vial using a 5-digit balance. Record masses (

    
    , 
    
    
    
    ).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition: Acquire 1H-NMR (400 MHz+). Set relaxation delay (

    
    ) to ≥ 30s to ensure full relaxation of protons.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2][3]
Protocol 2: Stability & Solvent Compatibility Check

Objective: Determine the shelf-life of the working standard solution. Isothiazolones are electrophilic and prone to nucleophilic attack by protic solvents.

Experiment: Compare 4-Br-IT stability in Methanol (MeOH) vs. Acetonitrile (ACN) .

  • Setup: Prepare 100 µg/mL solutions in both solvents. Store at 25°C.

  • Analysis: Inject on HPLC-UV (275 nm) at T=0, 4h, 24h, 48h.

  • Data Expectation:

    • ACN: Stable > 48 hours (Peak Area > 99% of T0).

    • MeOH: Degradation likely. Appearance of ring-opened methyl ester adducts (Mass shift +32 Da in LC-MS).

Critical Rule: Never store stock solutions of 4-Br-IT in methanol or water for >8 hours.[1] Always use Acetonitrile for stock preparation.

Part 3: Visualization of Workflows

Diagram 1: Standard Qualification Workflow

Caption: Logical flow to convert a raw chemical into a validated reference standard using qNMR and HPLC orthogonality.

StandardQualification Raw Raw Material (Vendor Grade 95-98%) Identity Identity Check (MS, IR, 1H-NMR) Raw->Identity PurityCheck Purity Assessment Identity->PurityCheck qNMR Primary Assay: qNMR (Traceable Internal Std) PurityCheck->qNMR HPLC Secondary Assay: HPLC-UV (Impurity Profiling) PurityCheck->HPLC Decision Purity > 98% & Consistent? qNMR->Decision HPLC->Decision Fail Reject / Recrystallize Decision->Fail No Pass Assign Purity Value (Mass Balance Calculation) Decision->Pass Yes WorkingStd Release as Working Standard Pass->WorkingStd

Diagram 2: Isothiazolone Degradation Pathway (Solvent Effect)

Caption: Mechanism of nucleophilic attack by Methanol leading to standard degradation.

Degradation Compound 4-Br-IT (Intact Ring) Intermediate Tetrahedral Intermediate Compound->Intermediate + MeOH (Nucleophilic Attack) Solvent Methanol (Nu:) Product Ring-Opened Ester Intermediate->Product Ring Cleavage (Loss of Bioactivity)

Part 4: Analytical Method Parameters

When using your validated standard, use these specific parameters to ensure separation from non-brominated analogs (like MIT).

ParameterSpecificationRationale
Column C18 or PFP (Pentafluorophenyl), 1.9 µmPFP offers superior selectivity for halogenated aromatics/heterocycles.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents ring hydrolysis.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAvoid Methanol (see Stability section).[1]
Gradient 5% B to 95% B over 10 min4-Br-IT is more hydrophobic than MIT but less than DCOIT.[1]
Detection (UV) 275 nmMax absorbance for the brominated isothiazolone chromophore.[1]
Detection (MS) ESI (+) MRM: 179.9

...
Monitor 79Br/81Br isotope pattern (1:1 ratio) to confirm ID.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards. Metrologia. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Isothiazolinone derivatives. (For toxicological context and stability data). Link

  • US EPA Method 8321B. Solvent-Extractable Nonvolatile Compounds by HPLC/TSP/MS or UV. (Base method for isothiazolone extraction).[4] Link

  • Shimadzu Technical Report. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (Grounding for solvent selection). Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 4-Bromoisothiazol-3(2H)-one

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the functional groups present in 4-Bromoisothiazol-3(2H)-one. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the functional groups present in 4-Bromoisothiazol-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this heterocyclic compound, contrasting its predicted spectral features with those of a related, simpler lactam to elucidate the structural influences on vibrational frequencies.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint."[2] This fingerprint allows for the identification of functional groups, as each group (e.g., C=O, N-H) absorbs in a characteristic region of the IR spectrum.[3] For a molecule like 4-Bromoisothiazol-3(2H)-one, a compound of interest in medicinal chemistry and as a biocide, IR spectroscopy serves as a rapid and effective tool for structural verification and quality control.[4][5]

The molecule's structure, featuring a five-membered lactam (a cyclic amide) fused with a sulfur atom and substituted with bromine, presents a unique combination of functional groups whose vibrational modes are influenced by several factors including ring strain, electronegativity of adjacent atoms, and potential intermolecular interactions like hydrogen bonding.[6][7]

Molecular Structure and Key Functional Groups

To understand the IR spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to absorption bands.

Caption: Figure 1. Structure of 4-Bromoisothiazol-3(2H)-one with key functional groups.

Predicted IR Bands for 4-Bromoisothiazol-3(2H)-one: A Comparative Analysis

Functional GroupVibrational ModeExpected Range (cm⁻¹) for 4-Bromoisothiazol-3(2H)-oneComparative Range (cm⁻¹) for γ-ButyrolactamRationale for Expected Differences
N-H Stretch Stretching3250 - 3100 (broad) ~3200 (broad)The N-H stretching frequency is sensitive to hydrogen bonding.[8] In the solid state, 4-Bromoisothiazol-3(2H)-one is expected to form intermolecular hydrogen bonds, resulting in a broad absorption band similar to other lactams.[6]
C-H Stretch Stretching~3100 - 3050 ~2950, ~2880The C-H bond is attached to an sp² hybridized carbon of the C=C double bond, which typically absorbs at a higher frequency (>3000 cm⁻¹) compared to the sp³ C-H bonds in saturated γ-butyrolactam.[2]
C=O Stretch (Amide I) Stretching1720 - 1690 ~1690The carbonyl stretching frequency in five-membered lactams (γ-lactams) is elevated compared to open-chain amides due to ring strain.[6][7] The presence of the adjacent C=C double bond (conjugation) and the electronegative bromine atom may slightly modulate this frequency.[7] This is the most intense and characteristic absorption, often referred to as the Amide I band.[8]
C=C Stretch Stretching1650 - 1620 N/AThis absorption is due to the endocyclic double bond. Its intensity can be variable. Conjugation with the C=O group can affect its position.[9]
N-H Bend (Amide II) Bending~1550 (weak or absent) ~1550The Amide II band, which is prominent in secondary open-chain amides, is often weak or absent in lactams because the cyclic structure restricts the N-H bending motion.[6]
C-N Stretch Stretching1350 - 1250 ~1290This band arises from the stretching of the carbon-nitrogen bond within the amide functional group.[8]
C-S Stretch Stretching750 - 650 N/AThe carbon-sulfur bond stretch is typically weak and falls in the fingerprint region of the spectrum.
C-Br Stretch Stretching650 - 550 N/AThe carbon-bromine stretch is a low-energy vibration and appears in the far-infrared or lower fingerprint region. Its presence helps confirm the bromination of the molecule.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines a self-validating system for obtaining a reproducible FTIR spectrum of a solid sample like 4-Bromoisothiazol-3(2H)-one using the Potassium Bromide (KBr) pellet method.

Causality Behind Experimental Choices:

  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has an ionic structure that will not contribute its own absorption bands.

  • Grinding: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect) and produce sharp, well-defined peaks.

  • Drying: KBr is hygroscopic. Any absorbed water will show a very broad O-H stretching band around 3400 cm⁻¹ and a bending vibration around 1640 cm⁻¹, which can obscure the N-H and C=O regions of the sample. Therefore, thorough drying is critical.

  • Vacuum Pressing: Applying a vacuum while pressing the pellet removes entrapped air, which can cause the pellet to be opaque or fracture easily. This results in a clear, transparent disc suitable for analysis.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis P1 Weigh ~1-2 mg of 4-Bromoisothiazol-3(2H)-one P3 Grind KBr and sample together in an agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is formed. P1->P3 P2 Weigh ~150-200 mg of dry, spectroscopy-grade KBr P2->P3 L1 Transfer a portion of the powder to a pellet press die. P3->L1 L2 Assemble the press and apply pressure (8-10 tons) under vacuum for 2-3 minutes. L1->L2 L3 Carefully release pressure and retrieve the transparent KBr pellet. L2->L3 A2 Place the KBr pellet in the spectrometer's sample holder. L3->A2 A1 Acquire a background spectrum of the empty sample compartment. A1->A2 A3 Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). A2->A3 A4 Process the spectrum: - Background subtraction - Baseline correction - Peak picking A3->A4 capt Figure 2. Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Caption: Figure 2. Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Preparation: Ensure all equipment (agate mortar, pestle, pellet press) is scrupulously clean and dry. Dry the spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator.

  • Sample Mixture: In a dry environment, weigh approximately 1-2 mg of 4-Bromoisothiazol-3(2H)-one and 150-200 mg of the dried KBr.

  • Grinding: Combine the sample and KBr in the agate mortar. Grind the mixture with the pestle for 3-5 minutes, using a gentle but firm circular motion, until the mixture is a fine, homogenous powder with no visible crystals.

  • Pellet Pressing: Transfer a portion of the powdered mixture into the collar of a pellet press die. Assemble the die, place it in a hydraulic press, and apply pressure of 8-10 tons for 2-3 minutes. If the press has a vacuum attachment, apply vacuum during this step.

  • Pellet Retrieval: Slowly and carefully release the pressure. Disassemble the die and use a clean pair of forceps to remove the thin, transparent KBr pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction and use the peak-picking tool to identify the wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of 4-Bromoisothiazol-3(2H)-one is predicted to be characterized by several key absorption bands. The most prominent feature will be a strong C=O stretching (Amide I) band located around 1720-1690 cm⁻¹, a position indicative of a five-membered lactam ring. A broad N-H stretching band between 3250-3100 cm⁻¹ will confirm the secondary amide, while weaker absorptions for C=C, C-N, C-S, and C-Br stretches in the fingerprint region will provide further structural confirmation. By comparing these expected frequencies with known values for related structures, researchers can confidently use FTIR spectroscopy as a primary tool for the rapid identification and characterization of this important heterocyclic compound.

References

  • Bogomolov, A. M., Sheinker, Y. N., & Postovskii, I. Y. (1959). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 37(8), 1311-1317. [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Education in Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Kim, J. H., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?[Link]

  • Wikipedia. (n.d.). Isothiazolinone. [Link]

  • NICNAS. (2020, June 29). Isothiazolinones: Human health tier III assessment. [Link]

  • Gayathri, V. (1982). Study of vibrational spectra and donacity of some sulphur-nitrogen compounds containing thiocarbonyl grouping. Indian Institute of Science. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiazolin-3-one. PubChem. [Link]

  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. (2017). Environmental Science and Pollution Research, 24(1), 693-702. [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. [Link]

  • MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Bromoisothiazole-3(2H)-one

The following operational guide details the safe handling, deactivation, and disposal of 4-Bromoisothiazole-3(2H)-one . This guide is structured for researchers and safety officers requiring immediate, actionable protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safe handling, deactivation, and disposal of 4-Bromoisothiazole-3(2H)-one . This guide is structured for researchers and safety officers requiring immediate, actionable protocols.

Executive Summary & Hazard Profile

4-Bromoisothiazole-3(2H)-one is a potent isothiazolinone derivative. While structurally similar to common biocides like BIT (Benzisothiazolinone) or MIT (Methylisothiazolinone), the presence of the bromine atom at the C-4 position classifies this as a halogenated organic compound .

Immediate Hazards:

  • Skin Sensitization (Category 1): High potential for allergic contact dermatitis.

  • Aquatic Toxicity (Acute Category 1): Extremely toxic to aquatic life; strictly prohibited from drain disposal without specific industrial permits.

  • Corrosivity: Concentrated forms can cause irreversible eye damage and skin burns.

Core Directive: The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. However, chemical deactivation (stabilization) is recommended prior to waste storage to degrade the biocidal activity and reduce the risk of accidental exposure or downstream biological inhibition in treatment plants.

Chemical Deactivation Protocol (Pre-Disposal Stabilization)

Purpose: To chemically cleave the isothiazolone ring, destroying the compound's biological activity and sensitizing potential before it enters the waste stream.

Mechanism: Isothiazolinones are electrophilic. They are deactivated by nucleophilic attack on the sulfur-nitrogen (S-N) bond. The industry-standard deactivating agent is Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) .

Materials Required[1][2][3][4][5][6][7]
  • Sodium Bisulfite (Solid or 35% solution)

  • pH Indicator Strips

  • Starch-Iodide Paper (for excess sulfite verification)

  • Stir plate and magnetic stir bar

  • Ventilated Fume Hood[1]

Step-by-Step Deactivation Procedure
  • Preparation: Perform all work in a fume hood. Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Dilution (If Solid): If the 4-Bromoisothiazole-3(2H)-one is a solid, dissolve or suspend it in water to create a slurry. If it is already in solution, proceed to step 3.

  • Stoichiometric Calculation:

    • The reaction typically requires a 3:1 molar excess of bisulfite to isothiazolinone to ensure rapid and complete degradation.

    • Rule of Thumb: Use 4 grams of Sodium Bisulfite for every 1 gram of Isothiazolinone active ingredient.

  • Addition: Slowly add the Sodium Bisulfite to the isothiazolinone solution while stirring.

    • Note: The reaction is exothermic. Monitor temperature; do not allow to boil.

  • Reaction Time: Allow the mixture to stir for 30–60 minutes at room temperature.

  • Verification (Self-Validating Step):

    • Dip a starch-iodide paper into the solution. It should not turn blue (indicating no strong oxidants are generated).

    • More importantly, ensure a slight excess of bisulfite remains (detectable by a faint sulfur dioxide odor or specific sulfite test strips).

    • The solution pH should drop significantly (become acidic) due to the formation of bisulfate byproducts.

  • Neutralization: Carefully adjust the pH to between 6 and 9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

Waste Segregation & Logistics

Even after deactivation, the waste contains brominated organic residues. It must NOT be poured down the sink.

Waste Classification Table
ParameterSpecification
Waste Stream Name Halogenated Organic Waste
RCRA Status Likely Hazardous (Toxicity/Reactivity characteristics)
Container Type HDPE (High-Density Polyethylene) or Glass
Labeling "Hazardous Waste - Halogenated Organic" Sub-label: "Deactivated 4-Bromoisothiazole-3(2H)-one"
Compatibility Segregate from Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases .
Workflow Diagram

The following diagram illustrates the decision logic for handling Isothiazolinone waste.

DisposalWorkflow Start Waste Generation: 4-Bromoisothiazole-3(2H)-one Assess Assess Concentration & State Start->Assess Deactivate Deactivation Protocol (Sodium Bisulfite Treatment) Assess->Deactivate High Conc. / Bulk Segregate Segregate into Halogenated Waste Stream Assess->Segregate Trace / Dilute (<100ppm) Deactivate->Segregate Reaction Complete Label Label: 'Contains Brominated Organics' Segregate->Label Drain DRAIN DISPOSAL PROHIBITED Segregate->Drain NEVER Pickup Professional Disposal (Incineration) Label->Pickup

Figure 1: Decision matrix for the disposal of brominated isothiazolinones. Note the strict prohibition of drain disposal regardless of deactivation status due to halogen content.

Spill Management Procedures

Scenario: Accidental spill of 4-Bromoisothiazole-3(2H)-one in the laboratory.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, safety goggles. If the spill is powder and dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Liquid Spill: Surround with absorbent booms or pads.

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.

  • In-Situ Deactivation (For Liquids):

    • Gently pour a fresh solution of Sodium Bisulfite (approx. 10-20%) over the spill.

    • Allow to sit for 15 minutes.

  • Cleanup:

    • Absorb the deactivated liquid with inert clay (vermiculite) or chemical spill pads.

    • Scoop solids/absorbents into a wide-mouth hazardous waste jar.

  • Surface Decontamination: Scrub the area with a mild detergent and water. Collect the rinse water as hazardous waste.

Scientific Rationale & Mechanism

The stability of the isothiazolone ring is the source of its biocidal efficacy. It functions by inhibiting dehydrogenase enzymes in the Krebs cycle of microorganisms.

The deactivation using bisulfite relies on the nucleophilic attack on the sulfur atom. The reaction generally follows this pathway:

  • Nucleophilic Attack: The bisulfite ion (

    
    ) attacks the sulfur atom of the isothiazolone ring.
    
  • Ring Cleavage: The S-N bond breaks, opening the ring.

  • Adduct Formation: The resulting open-chain structure (often an N-alkyl-3-sulfonamido-propionamide derivative) lacks the electrophilic center required to bind to microbial enzymes, rendering it biologically inactive.

This method is preferred over oxidation (e.g., bleach) because chlorinating/oxidizing brominated organics can produce highly toxic brominated disinfection byproducts (DBPs).

References

  • United States Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Identification of Halogenated Solvents. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: Isothiazolinone Derivatives and Harmonized Classification. Retrieved from [Link]

  • Rohm and Haas (Dow Chemical). (2010). Deactivation of Isothiazolone Biocides: Technical Bulletin.
  • Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14-22. (Provides the mechanistic basis for the S-N bond cleavage).

Sources

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